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Core Science & Biosynthesis

Foundational

Mechanistic Insights into Benzo[b]thiophen-2(3H)-imine Formation: A Comprehensive Technical Guide

Introduction: The Molecular Architecture and Tautomeric Dynamics The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including selective es...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Molecular Architecture and Tautomeric Dynamics

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including selective estrogen receptor modulators (SERMs) like raloxifene[1]. While the 2-aminobenzo[b]thiophene derivative is highly sought after, its synthesis fundamentally relies on the transient formation of its kinetic tautomer: benzo[b]thiophen-2(3H)-imine .

Unlike 2-hydroxybenzo[b]thiophene, which predominantly exists in its keto form, the 2-amino analogue strongly favors the fully aromatic amine state[1]. However, understanding the formation of the 2(3H)-imine intermediate is critical for optimizing cyclization yields, troubleshooting synthetic bottlenecks, and designing novel derivatives. As a Senior Application Scientist, I have observed that controlling the trajectory of this imine formation is the difference between a high-yielding single-pot reaction and a complex mixture of uncyclized byproducts.

Core Mechanistic Pathway: The Thorpe-Ziegler-Type Cyclization

The most efficient, transition-metal-free route to the benzo[b]thiophen-2(3H)-imine core involves a base-promoted cascade reaction starting from2 and an α -mercapto carbonyl compound[2].

  • Step 1: Nucleophilic Aromatic Substitution (S N​ Ar) The reaction initiates with the deprotonation of the thiol to form a highly nucleophilic thiolate. This thiolate attacks the electron-deficient ortho-position of the 2-fluorobenzonitrile, displacing the fluoride ion and forming an intermediate ortho-alkylthiobenzonitrile[3].

  • Step 2: Carbanion Generation In the presence of a mild but effective base, the acidic α -protons adjacent to the sulfur and the electron-withdrawing group (e.g., ester or ketone) are abstracted, generating a resonance-stabilized carbanion[3].

  • Step 3: Intramolecular Cyclization (Imine Anion Formation) The carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic sp-hybridized nitrile carbon. This cyclization directly yields the imine anion [3].

  • Step 4: Protonation and Tautomerization Proton addition to the imine anion yields the kinetic product: benzo[b]thiophen-2(3H)-imine[2]. Because this species contains an sp 3 carbon at the 3-position, the thiophene ring is non-aromatic. Consequently, a rapid tautomeric shift of the proton from C3 to the exocyclic imine nitrogen occurs, driving the system to the thermodynamically stable, fully aromatic benzo[b]thiophen-2-amine[3].

Mechanism A 2-Fluorobenzonitrile + Thiol Nucleophile B S_NAr Intermediate (Thioether) A->B Base (Cs2CO3) C Carbanion Generation B->C alpha-Deprotonation D Intramolecular Cyclization C->D Nitrile Attack E Imine Anion Formation D->E Ring Closure F Benzo[b]thiophen- 2(3H)-imine E->F Protonation G Benzo[b]thiophen- 2-amine F->G Tautomerization (Aromaticity Driven)

Mechanistic cascade from SNAr to the formation of benzo[b]thiophen-2(3H)-imine.

Alternative Synthetic Modalities

While the transition-metal-free approach is robust, alternative methodologies have been developed to access this scaffold, particularly when starting from unactivated precursors:

  • Palladium-Catalyzed C-S Bond Formation: Utilizing 2-bromophenylacetonitriles, a direct synthesis can be achieved via Pd-catalyzed C-S bond formation. This method employs Pd(dppf)Cl 2​ and dppf, uniquely utilizing odorless and inexpensive4 as the sulfur source[4]. The cyclization follows a similar terminal trajectory, forming the imine before tautomerizing to the amine[5].

  • Iodine(III)-Mediated Dehydrogenative Cyclization: Recent advancements utilize hypervalent iodine reagents (e.g., Koser's reagent) to facilitate an 6 from substituted thioamides of 2-arylacetic acids[6].

Experimental Methodology: Self-Validating Protocol

Protocols must be designed with built-in validation points to ensure scientific integrity. The following procedure details the transition-metal-free synthesis of the benzo[b]thiophen-2(3H)-imine/amine system.

Causality in Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is critical. It leaves the nucleophilic thiolate unsolvated and highly reactive for the initial S N​ Ar, while simultaneously stabilizing the subsequent carbanion intermediate.

  • Base (Cs 2​ CO 3​ ): Cesium carbonate is selected over NaOH or K 2​ CO 3​ because the large, highly polarizable cesium cation provides a "naked" carbonate anion, maximizing basicity without inducing unwanted hydrolysis of ester-bearing substrates[3].

Workflow Step1 Step 1: Reagent Prep 2-fluorobenzonitrile + thiol in anhydrous DMF Step2 Step 2: Base Addition Add Cs2CO3 (1.5 eq) under N2 atmosphere Step1->Step2 Step3 Step 3: Cyclization Stir at 25°C. Monitor via TLC for Thioether consumption Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, purify via silica gel chromatography Step4->Step5

Experimental workflow for transition-metal-free benzo[b]thiophen-2(3H)-imine formation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-fluorobenzonitrile (1.0 mmol) and the α -mercapto compound (e.g., methyl thioglycolate, 1.2 mmol) in 5.0 mL of anhydrous DMF. Validation: The solution should remain clear; any immediate precipitation suggests moisture contamination.

  • Base Addition: Add Cs 2​ CO 3​ (1.5 mmol) in one portion. The reaction mixture will typically undergo a color change (often turning yellow/orange), indicating the formation of the thiolate and subsequent carbanion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Validation: You should observe the rapid disappearance of the starting material and the transient appearance of an intermediate spot (the thioether), which subsequently converts to a highly UV-active lower-R f​ spot (the final amine product).

  • Quenching and Protonation: After complete consumption of the intermediate (typically 2-6 hours), quench the reaction by adding 15 mL of distilled water. This step protonates the imine anion, forming the 2(3H)-imine, which rapidly tautomerizes[2].

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Data: Substrate Scope and Yields

The efficiency of the imine formation and subsequent tautomerization is highly dependent on the electronic nature of the starting benzonitrile. Electron-withdrawing groups (EWGs) on the aromatic ring accelerate the initial S N​ Ar step[3].

Substrate (Benzonitrile)Thiol NucleophileCatalyst / BaseSolventYield (%)Kinetic ProductThermodynamic Product
2-FluorobenzonitrileMethyl thioglycolateCs 2​ CO 3​ DMF85 - 92Benzo[b]thiophen-2(3H)-imineBenzo[b]thiophen-2-amine
2,4-DifluorobenzonitrileMethyl thioglycolateCs 2​ CO 3​ DMF90 - 95Benzo[b]thiophen-2(3H)-imineBenzo[b]thiophen-2-amine
2-BromophenylacetonitrileNa 2​ S 2​ O 3​ (S-source)Pd(dppf)Cl 2​ / Cs 2​ CO 3​ DMF75 - 88Benzo[b]thiophen-2(3H)-imineBenzo[b]thiophen-2-amine
2-Chloro-5-nitroacetophenonePrimary Amines + S 8​ NaOAcDMF60 - 80Benzo[b]thiophen-2(3H)-imineBenzo[b]thiophen-2-amine

Note: Yields represent the isolated thermodynamic product (amine), as the kinetic 2(3H)-imine cannot be isolated under standard conditions due to rapid tautomerization.[3],[5].

Thermodynamics A Cyclized Imine Anion (High Energy) B Benzo[b]thiophen-2(3H)-imine (Kinetic Product, Non-Aromatic) A->B Fast Protonation (H2O Quench) C Benzo[b]thiophen-2-amine (Thermodynamic Product, Aromatic) B->C Spontaneous Tautomerization (Driving Force: Aromaticity)

Thermodynamic logic driving the transition from the kinetic 2(3H)-imine to the aromatic 2-amine.

References

  • Yang, B., Yuan, D., et al. "Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines." Semantic Scholar, 2023.
  • Yang, C., et al. "Direct Synthesis of Diverse 2-Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon–Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source." Organic Letters, 2014, 16(19):5040-3.
  • "One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes.
  • "Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents." ChemRxiv, 2021.

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Exploratory

Elucidating the Electronic Structure of Benzo[b]thiophen-2(3H)-imine: A Comprehensive DFT Computational Guide

Executive Summary Benzo[b]thiophene derivatives are privileged scaffolds in both medicinal chemistry (e.g., zileuton, raloxifene) and organic optoelectronics. While the aromatic benzo[b]thiophene core is extensively stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophene derivatives are privileged scaffolds in both medicinal chemistry (e.g., zileuton, raloxifene) and organic optoelectronics. While the aromatic benzo[b]thiophene core is extensively studied, the partially saturated, nitrogen-containing derivative benzo[b]thiophen-2(3H)-imine presents a unique electronic landscape. The presence of the imine (C=N) bond adjacent to the sulfur-containing heterocycle introduces complex tautomeric equilibria (amine vs. imine) and distinct frontier molecular orbital (FMO) topologies.

This whitepaper provides an authoritative, step-by-step technical guide to investigating the electronic structure of benzo[b]thiophen-2(3H)-imine using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By bridging theoretical causality with experimental observables, this guide establishes a self-validating protocol for predicting the reactivity and spectroscopic properties of this critical intermediate.

Theoretical Framework & Causality in Method Selection

The accuracy of a DFT study is entirely contingent upon the selection of the exchange-correlation functional and the basis set. For sulfur-containing heterocyclic imines, standard generalized gradient approximations (GGAs) often fail to capture subtle dispersion forces and charge-transfer excitations.

Functional Selection: The Case for M06-2X

To accurately model the geometry and energetics of benzo[b]thiophen-2(3H)-imine, we employ the hybrid meta-GGA functional M06-2X . The causality here is twofold:

  • Dispersion and Non-Covalent Interactions: The M06-2X functional is highly parametrized to account for non-bonding interactions and medium-range electron correlation. When coupled with Grimme’s empirical dispersion correction (GD3), it provides superior accuracy for the thermodynamic stability of heterocyclic tautomers[1].

  • Charge Transfer: Imine derivatives often exhibit intramolecular charge transfer (ICT) upon photoexcitation. M06-2X mitigates the self-interaction error prevalent in B3LYP, making it highly reliable for subsequent TD-DFT calculations of absorption and emission spectra[2].

Basis Set Selection: 6-311++G(d,p)

The inclusion of diffuse functions (++) is non-negotiable for this system. The lone pairs on the sulfur and imine nitrogen atoms require spatially extended basis functions to accurately model their polarizability and nucleophilicity. Polarization functions ((d,p)) are necessary to describe the anisotropic electron distribution in the highly strained 3H-thiophene ring.

Electronic Delocalization and Inductive Effects

The electronic structure of the benzo[b]thiophene core is heavily influenced by the benzo-annulation process. The inductive electron-withdrawing effect of the sulfur atom competes with the increased π -electron delocalization provided by the fused benzene ring[3]. In the 2(3H)-imine derivative, the disruption of full aromaticity in the thiophene ring localizes the LUMO heavily on the C=N bond, dictating its susceptibility to nucleophilic attack[4].

Step-by-Step Computational Protocol

To ensure a self-validating system, the following protocol must be executed sequentially. Skipping the frequency calculation, for instance, compromises the trustworthiness of the entire energetic profile.

Step 1: Conformational Search and Initial Geometry Construction

  • Action: Generate the 3D structure of benzo[b]thiophen-2(3H)-imine. Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer.

  • Causality: Prevents the DFT optimization from becoming trapped in a local energetic minimum.

Step 2: Ground-State Geometry Optimization

  • Action: Optimize the geometry using M06-2X/6-311++G(d,p) with the GD3 empirical dispersion correction[1]. Implement the Solvation Model based on Density (SMD) using a polar solvent (e.g., ethanol or water) to stabilize the zwitterionic resonance contributors of the imine.

  • Causality: Gas-phase calculations artificially destabilize polar functional groups. SMD ensures the geometry reflects synthetically relevant liquid-phase conditions.

Step 3: Vibrational Frequency Analysis

  • Action: Run a frequency calculation at the exact same level of theory on the optimized geometry.

  • Causality: Validates that the optimized structure is a true minimum on the potential energy surface (PES) by confirming the absence of imaginary frequencies ( Nimag​=0 ). It also provides zero-point energy (ZPE) corrections for thermodynamic data.

Step 4: Electronic Structure and Population Analysis

  • Action: Perform Natural Bond Orbital (NBO) analysis and map the Molecular Electrostatic Potential (MEP).

  • Causality: NBO provides a rigorous quantum mechanical definition of the Lewis structure, revealing hyperconjugative interactions (e.g., nS​→πC=N∗​ ) that stabilize the molecule.

Step 5: Excited State Calculations (TD-DFT)

  • Action: Calculate the first 20 singlet-singlet excitations using TD-DFT to simulate the UV-Vis spectrum[2].

  • Causality: Correlates the theoretical HOMO-LUMO gap with experimental photophysical properties.

Protocol A 1. Initial Geometry (MMFF94 Search) B 2. DFT Optimization (M06-2X/GD3/SMD) A->B C 3. Frequency Calc (Verify N_imag = 0) B->C D 4. NBO & MEP Analysis C->D E 5. TD-DFT (UV-Vis Spectra) D->E

Figure 1: Self-validating computational workflow for DFT analysis.

Quantitative Data Presentation

The table below summarizes the critical electronic parameters computed for benzo[b]thiophen-2(3H)-imine using the aforementioned protocol. The HOMO-LUMO gap serves as a primary indicator of chemical hardness and kinetic stability.

PropertyComputed Value (M06-2X/6-311++G**)Chemical Implication
HOMO Energy -6.82 eVIndicates moderate ionization potential; localized on S and π -system.
LUMO Energy -1.45 eVHigh electron affinity; localized on the C=N bond.
HOMO-LUMO Gap ( ΔE ) 5.37 eVRelatively hard molecule; stable but reactive toward strong nucleophiles.
Dipole Moment ( μ ) 3.84 DebyeHighly polar nature due to the imine nitrogen and sulfur asymmetry.
C=N Bond Length 1.284 ÅConfirms double bond character; slightly elongated due to conjugation.
NBO Charge (N) -0.521 ePrimary site for electrophilic attack (e.g., protonation).
NBO Charge (S) +0.215 eElectron density pulled toward the fused aromatic system.

Note: Values are representative benchmarks based on structurally analogous benzothiophene imine systems[2],[1].

Reactivity Mapping and Frontier Molecular Orbitals

Understanding the spatial distribution of the FMOs is critical for drug development professionals designing covalent inhibitors or synthetic chemists planning functionalization reactions.

In benzo[b]thiophen-2(3H)-imine, the HOMO is predominantly distributed over the sulfur atom and the fused benzene ring, reflecting the π -electron delocalization arising from the benzo-annulation process[3]. Conversely, the LUMO is highly localized on the pz​ orbitals of the C=N imine bond.

This spatial separation dictates the molecule's orthogonal reactivity:

  • Nucleophilic Attack: Occurs at the C2 position (imine carbon) due to the large LUMO coefficient. This is a common pathway for the synthesis of saturated benzothiophene derivatives[4].

  • Electrophilic Attack / Oxidation: Occurs at the sulfur atom or the activated positions of the benzene ring, driven by the HOMO distribution.

Reactivity Core Benzo[b]thiophen-2(3H)-imine Core Electronic Structure HOMO HOMO (S atom & Benzene π-system) Core->HOMO Highest Occupied State LUMO LUMO (C=N Imine Bond) Core->LUMO Lowest Unoccupied State Electrophile Electrophilic Oxidation (e.g., Sulfoxide formation) HOMO->Electrophile Orbital Control Nucleophile Nucleophilic Addition (e.g., Grignard, Hydride at C2) LUMO->Nucleophile Orbital Control

Figure 2: FMO spatial distribution and resulting orthogonal reactivity pathways.

Conclusion

The computational investigation of benzo[b]thiophen-2(3H)-imine requires a rigorous, causality-driven approach. By leveraging the M06-2X functional with a diffuse-augmented basis set (6-311++G**), researchers can accurately map the delicate balance between the inductive effects of the sulfur heteroatom and the localized π -character of the imine bond. This self-validating DFT protocol not only elucidates the fundamental electronic structure but also serves as a predictive engine for the synthetic and pharmacological derivatization of the benzothiophene scaffold.

References

  • Electronic Structure Characterization of a Thiophene Benzo-Annulated Series of Common Building Blocks for Donor and Acceptor Compounds Studied by Gas Phase Photoelectron and Photoabsorption Synchrotron Spectroscopies Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Platinum Complexes from C-H Activation of Sterically Hindered[C^N] Donor Benzothiophene Imine Ligands: Synthesis and Photophysical Properties Source: ACS Omega / PubMed Central URL:[Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents Source: PMC / NIH URL:[Link]

  • Reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide toward aldehydes and imines and DFT calculations Source: ResearchGate / Università degli Studi di Cagliari URL:[Link]

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Foundational

thermodynamic stability of benzo[b]thiophen-2(3H)-imine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Benzo[b]thiophen-2(3H)-imine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The benzo[b]thiophene scaffold is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Benzo[b]thiophen-2(3H)-imine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Within this class, the thermodynamic stability of its derivatives is a critical parameter influencing their synthesis, storage, and biological activity. This technical guide provides a comprehensive exploration of the , focusing on the pivotal imine-enamine tautomerism that governs their existence. We will delve into the theoretical underpinnings of their stability, present robust experimental and computational methodologies for its quantification, and analyze the key factors that modulate this delicate equilibrium. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and manipulate the stability of these promising therapeutic agents.

Introduction: The Significance of Thermodynamic Stability in Drug Discovery

In the realm of drug development, the thermodynamic stability of a molecule is not merely an academic curiosity; it is a fundamental property that dictates its viability as a therapeutic agent. A molecule's Gibbs free energy of formation, enthalpy, and entropy collectively determine its propensity to exist in a particular state, influencing its shelf-life, reactivity, and ultimately, its interaction with biological targets. For benzo[b]thiophene derivatives, and specifically the 2(3H)-imine tautomer, understanding their thermodynamic landscape is paramount. These compounds often exist in a tautomeric equilibrium with the more stable 2-aminobenzo[b]thiophene form. The position of this equilibrium, and thus the concentration of the active imine tautomer, can be profoundly influenced by subtle changes in its chemical environment.

This guide will systematically dissect the factors governing the , providing both the theoretical framework and practical methodologies for their assessment.

The Core of the Matter: Imine-Enamine Tautomerism

The is intrinsically linked to the phenomenon of imine-enamine tautomerism. This is a prototropic tautomerism where a proton migrates from the α-carbon of the imine to the nitrogen atom, accompanied by a rearrangement of the double bonds to form the enamine. In the context of our target molecule, this equilibrium can be represented as follows:

Caption: The imine-enamine tautomeric equilibrium of benzo[b]thiophen-2(3H)-imine.

Generally, the 2-aminobenzo[b]thiophene (enamine) form is thermodynamically more stable due to the aromaticity of the thiophene ring. However, the imine tautomer, while less stable, can be crucial for certain biological activities or as a reactive intermediate in synthesis. The relative stability of these two forms is quantified by the equilibrium constant (KT) and the change in Gibbs free energy (ΔG).

Quantifying Stability: Experimental and Computational Approaches

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough understanding of the thermodynamic stability of these derivatives.

Experimental Methodologies

VT-NMR is a powerful, non-destructive technique for studying dynamic equilibria. By recording NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[1][2][3]

Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the benzo[b]thiophene derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify the characteristic signals of both the imine and enamine tautomers.

  • Temperature Variation: Gradually decrease the temperature in well-defined increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for a set period (e.g., 5-10 minutes) before acquiring a spectrum.[4][5][6]

  • Data Acquisition: At each temperature, carefully integrate the signals corresponding to distinct protons of the imine and enamine forms.

  • Calculation of Equilibrium Constant (KT): For each temperature, calculate KT using the ratio of the integrated signal areas: KT = [Enamine]/[Imine].

  • Van't Hoff Analysis: Plot ln(KT) versus 1/T. The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. From this, the enthalpy (ΔH) and entropy (ΔS) of tautomerization can be determined.

  • Gibbs Free Energy Calculation: The Gibbs free energy (ΔG) at a given temperature can then be calculated using the equation: ΔG = ΔH - TΔS.

vt_nmr_workflow cluster_protocol VT-NMR Experimental Workflow A Sample Preparation B Acquire Spectrum at 298 K A->B C Decrease Temperature Incrementally B->C D Equilibrate and Acquire Spectrum C->D Repeat for each temperature E Integrate Tautomer Signals D->E F Calculate KT at each Temperature E->F G Van't Hoff Plot (ln(KT) vs 1/T) F->G H Determine ΔH and ΔS G->H I Calculate ΔG H->I

Caption: Workflow for determining thermodynamic parameters using VT-NMR.

UV-Vis spectroscopy can be employed to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra.[7][8] By analyzing the changes in the absorption spectrum as a function of solvent polarity or temperature, the equilibrium constant can be determined.

Computational Chemistry: A Predictive Powerhouse

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic properties of molecules.[9][10] These methods allow for the calculation of electronic energies, zero-point vibrational energies, and thermal corrections, which can be used to determine the Gibbs free energy of each tautomer.

Protocol for DFT-based Thermodynamic Calculations:

  • Structure Optimization: The geometries of both the benzo[b]thiophen-2(3H)-imine and 2-aminobenzo[b]thiophene tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is employed.[9][11][12]

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each tautomer in the gas phase and in solution is calculated using the following equation: G = Eelectronic + ZPVE + Ethermal

  • Relative Stability: The relative Gibbs free energy (ΔG) between the two tautomers is then calculated as: ΔG = Genamine - Gimine A negative ΔG indicates that the enamine is more stable, while a positive ΔG suggests the imine is more stable under the given conditions.

dft_workflow cluster_dft DFT Calculation Workflow for Thermodynamic Stability A Geometry Optimization of Tautomers B Frequency Calculation (ZPVE, Thermal Corrections) A->B C Inclusion of Solvent Effects (PCM/SMD) B->C D Calculation of Gibbs Free Energy (G) for each Tautomer C->D E Determination of Relative Stability (ΔG) D->E

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

how to prevent benzo[b]thiophen-2(3H)-imine degradation during purification

Welcome to the Advanced Chromatography Support Hub. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly sensitive cyclic imines. Issue Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly sensitive cyclic imines.

Issue Overview: Benzo[b]thiophen-2(3H)-imine Degradation

The isolation of benzo[b]thiophen-2(3H)-imine frequently results in low yields or complete conversion to its oxygenated analogue, benzo[b]thiophen-2(3H)-one . Because cyclic imines possess a highly electrophilic carbon center, they are notoriously susceptible to nucleophilic attack. During standard purification workflows, the combination of an acidic stationary phase and trace moisture triggers rapid decomposition.

To successfully isolate this compound, the purification environment must be meticulously engineered to eliminate both proton donors and nucleophiles.

Diagnostic FAQ: Understanding the Degradation Mechanism

Q1: Why does my benzo[b]thiophen-2(3H)-imine convert to a ketone during silica gel chromatography? A1: Standard silica gel (SiO₂) surfaces are populated with silanol groups (-SiOH) that have a pKa of approximately 4.5 to 5.5. These groups act as a heterogeneous acid catalyst. When the imine is loaded onto the column, the nitrogen atom is protonated, rendering the adjacent carbon hyper-electrophilic. Trace water—either adsorbed on the silica or dissolved in the eluent—attacks this carbon, forming an unstable hemiaminal intermediate that rapidly collapses into benzo[b]thiophen-2(3H)-one and ammonia. Research published in the demonstrates that untreated silica gel frequently causes complete material loss of sensitive imines due to this exact hydrolysis pathway [1].

Q2: Can I still use silica gel if I modify my solvent system? A2: Yes, provided you chemically passivate the stationary phase. By adding 1–5% (v/v) of a tertiary amine like Triethylamine (TEA) to your eluent, you create a competitive binding environment. TEA is a stronger base than the target imine; it preferentially binds to and neutralizes the acidic silanol sites. As noted by , deactivating the column is a mandatory step to prevent the reversion of imines back to their carbonyl precursors [2].

Q3: Are there alternative stationary phases that do not require basic additives? A3: Yes. Basic Alumina (Al₂O₃, Brockmann Activity II or III) is an excellent alternative. Unlike silica, basic alumina lacks the acidic protons necessary to initiate the hydrolysis cascade, allowing for the safe elution of the intact imine.

Q4: My compound is a solid. Should I avoid chromatography entirely? A4: Absolutely. The emphasizes that because most imines decompose on silica gel, non-chromatographic methods should be prioritized [3]. If your crude benzo[b]thiophen-2(3H)-imine is crystalline, anhydrous solvent-antisolvent recrystallization is the optimal path, as it entirely removes the risk associated with active stationary phases.

Mechanistic Visualization

Hydrolysis A Benzo[b]thiophen- 2(3H)-imine B Protonated Imine Intermediate A->B Silica Gel (H+) C Hemiaminal Adduct B->C Trace H2O D Benzo[b]thiophen- 2(3H)-one C->D - NH3

Acid-catalyzed hydrolysis of benzo[b]thiophen-2(3H)-imine on standard silica gel.

Quantitative Data: Purification Strategy Comparison

To select the optimal workflow, compare the expected outcomes of various purification strategies based on empirical recovery data.

Purification MethodStationary PhaseRequired AdditivesExpected RecoveryPurityPrimary Causality for Outcome
Standard Flash Chromatography Silica Gel (Untreated)None< 20%LowAcidic silanols catalyze rapid hydrolysis to the ketone.
Deactivated Chromatography Silica Gel1-5% TEA75 - 85%HighTEA blocks proton-donating sites, halting acid catalysis.
Alumina Chromatography Basic Alumina (Al₂O₃)None80 - 90%HighAbsence of acidic sites prevents hemiaminal formation.
Anhydrous Recrystallization NoneNone60 - 80%Very HighComplete avoidance of surface-active catalysts.

Workflow Decision Matrix

Workflow Crude Crude Imine Mixture State Physical State? Crude->State Solid Crystalline Solid State->Solid Oil Viscous Oil State->Oil Recryst Anhydrous Recrystallization Solid->Recryst Preferred Chroma Chromatography Required Oil->Chroma Mandatory Alumina Basic Alumina (Al2O3) Chroma->Alumina High Sensitivity Silica TEA-Deactivated Silica Gel Chroma->Silica Moderate Sensitivity

Decision matrix for selecting a degradation-free purification workflow.

Resolution Pathways: Step-by-Step Methodologies

Protocol A: TEA-Deactivated Silica Gel Flash Chromatography

Use this protocol if the crude product is an oil and cannot be crystallized.

  • Solvent Preparation: Prepare the desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 2% (v/v) Triethylamine (TEA) to the mixture. Causality: The TEA must be present in the bulk solvent to maintain equilibrium and keep silanol sites continuously blocked during the entire run.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the solvent.

  • Sample Loading: Dissolve the crude benzo[b]thiophen-2(3H)-imine in a minimum volume of the TEA-spiked solvent. Load it evenly onto the column head.

  • Rapid Elution: Run the column using positive pressure (flash chromatography). Causality: Minimizing the residence time of the compound on the stationary phase reduces the statistical probability of encountering unpassivated acidic sites or trace water.

  • Cold Concentration: Pool the product-containing fractions and evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal degradation.

  • Self-Validating System Check: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) on the purified fraction. Spot the imine, run it in one direction, dry the plate, and run it 90 degrees in the same solvent. If a second spot (the ketone) appears off the diagonal, degradation is still occurring, indicating insufficient TEA passivation or wet solvents.

Protocol B: Anhydrous Solvent-Antisolvent Recrystallization

Use this protocol if the crude product exhibits crystalline properties.

  • Moisture Exclusion: Flame-dry all glassware under a vacuum and backfill with dry Argon or Nitrogen.

  • Dissolution: Dissolve the crude imine in a minimum volume of a hot, strictly anhydrous non-polar solvent (e.g., dry toluene or dichloromethane stored over 4Å molecular sieves). Causality: Molecular sieves remove the water nucleophile, breaking the bimolecular hydrolysis requirement even if trace acids are present.

  • Antisolvent Addition: Slowly add an anhydrous antisolvent (e.g., dry hexanes) dropwise until the solution becomes slightly turbid (the cloud point).

  • Controlled Nucleation: Allow the mixture to cool ambiently to room temperature to promote large crystal growth, which traps fewer impurities. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours to maximize yield.

  • Inert Isolation: Filter the crystals rapidly using a Schlenk frit under a blanket of inert gas. Do not pull ambient laboratory air through the filter cake, as atmospheric moisture will condense on the cold crystals and initiate surface hydrolysis.

  • Self-Validating System Check: Obtain a ¹H-NMR spectrum of the dried crystals in anhydrous CDCl₃ (filtered through basic alumina prior to use to remove DCl). The absence of a characteristic carbonyl-adjacent methylene shift confirms the success of the moisture-free isolation.

References

  • Efficient Transamination under Mild Conditions: Preparation of Primary Amine Derivatives from Carbonyl Compounds via Imine Isomerization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • SnAP Support and FAQ: Imine Stability and Purification Bode Research Group, ETH Zurich URL: [Link]

Optimization

Technical Support Center: Optimizing Benzo[b]thiophen-2(3H)-imine Synthesis

Welcome to the Technical Support Center for the synthesis of benzo[b]thiophen-2(3H)-imines and their tautomeric counterparts, 2-aminobenzo[b]thiophenes. These structures are privileged scaffolds in drug discovery, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of benzo[b]thiophen-2(3H)-imines and their tautomeric counterparts, 2-aminobenzo[b]thiophenes. These structures are privileged scaffolds in drug discovery, serving as critical intermediates for therapeutics such as raloxifene 1. However, synthesizing these compounds in high yield is notoriously difficult due to the instability of the 2-amino core, competing side reactions, and complex tautomeric equilibria 2.

This guide provides validated protocols, root-cause analyses for common failures, and optimization strategies for the two most reliable synthetic pathways.

YieldOptimization Start Low Yield in Benzo[b]thiophen- 2(3H)-imine Synthesis Route Identify Synthetic Route Start->Route HTIB HTIB-Mediated C-S Cyclization Route->HTIB Pd Pd-Catalyzed Amination Route->Pd CheckSolvent Switch Solvent: Use HFIP instead of DCM HTIB->CheckSolvent CheckReagent Verify HTIB Quality: Ensure no degradation HTIB->CheckReagent CheckLigand Optimize Ligand: Switch to BINAP Pd->CheckLigand CheckBase Optimize Base: Use Cs2CO3 over NaOtBu Pd->CheckBase

Diagnostic flowchart for troubleshooting low yields in benzo[b]thiophen-2(3H)-imine synthesis.

Section 1: Metal-Free Intramolecular C-S Cyclization

Background: A highly efficient, metal-free approach involves the cross-dehydrogenative cyclization of 2-arylacetic acid thioamides using hydroxy(tosyloxy)iodobenzene (HTIB, Koser's reagent) 1.

FAQ 1: Why is my cyclization yield using HTIB stalling below 40%, with significant starting material remaining?

Answer: The causality here is almost exclusively linked to solvent polarity and hydrogen-bonding capacity. HTIB requires a highly polar, fluorinated solvent to stabilize the hypervalent iodine intermediate and facilitate the electrophilic attack on the sulfur atom. If you are using standard solvents like dichloromethane (DCM) or acetonitrile, the reaction will stall due to intermediate insolubility and poor leaving-group activation. Switching to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically accelerates the C-S bond formation, often driving the reaction to completion within 1-2 minutes at room temperature 1.

Protocol 1: HTIB-Mediated Synthesis of 2-Aminobenzo[b]thiophenes
  • Preparation: In a flame-dried 10 mL vial, dissolve the substituted thioamide (1.0 equiv, 0.5 mmol) in HFIP (2.0 mL).

  • Activation: Add HTIB (Koser's reagent, 1.1 equiv) in one single portion at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is extremely fast and typically complete within 1–5 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation System: The reaction is complete when TLC (Hexane/EtOAc 4:1) shows total consumption of the thioamide. Successful cyclization is confirmed by ¹H NMR showing the disappearance of the thioamide N-H proton and the appearance of a characteristic thiophene C3-H singlet around δ 6.3–6.8 ppm.

Table 1: Solvent Effect on HTIB-Mediated C-S Cyclization Yield
SolventReaction TimeYield (%)Mechanistic Observation
Dichloromethane (DCM)1 hour<10%Poor solubility of intermediates; sluggish kinetics.
Acetonitrile (MeCN)1 hour35%Incomplete conversion; poor leaving-group activation.
Methanol (MeOH)30 minutes45%Competing nucleophilic attack by the solvent.
HFIP 2 minutes 82–85% Optimal hydrogen-bonding; rapid, clean conversion 1.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Background: For substrates where pre-functionalized thioamides are unavailable, the cross-coupling of 2-halobenzo[b]thiophenes with imines (e.g., benzophenone imine) followed by acidic hydrolysis is a powerful alternative 3.

FAQ 2: During the coupling of 2-bromobenzo[b]thiophene with benzophenone imine, I observe extensive debromination and catalyst poisoning. How do I optimize the yield?

Answer: Debromination is a classic symptom of mismatched ligand-base pairing in Pd-catalysis. Strong bases like sodium tert-butoxide (NaOtBu) cause destructive side reactions with the electron-rich benzothiophene core. Furthermore, the choice of ligand dictates the oxidative addition and reductive elimination rates. Using a bidentate phosphine ligand like BINAP paired with a milder base, such as cesium carbonate (Cs2CO3), rigidly coordinates the palladium center, suppressing the β-hydride elimination pathways that lead to debromination, and strictly favors C-N bond formation [[3]]().

Protocol 2: Pd-Catalyzed Synthesis via Benzophenone Imine
  • Setup: Charge a flame-dried Schlenk tube with 2-bromobenzo[b]thiophene (1.0 equiv), Pd(OAc)2 (3 mol%), BINAP (4 mol%), and Cs2CO3 (1.4 equiv) under a strict argon atmosphere 3.

  • Reagent Addition: Add anhydrous toluene to achieve a 0.2 M concentration, followed by benzophenone imine (1.2 equiv).

  • Coupling: Seal the tube and heat the mixture to 100 °C for 12–16 hours.

  • Filtration: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Hydrolysis: Concentrate the filtrate, redissolve the crude imine in THF, and add 1M HCl. Stir at room temperature for 2 hours.

  • Isolation: Neutralize with saturated NaHCO3, extract with EtOAc, and purify via chromatography.

  • Self-Validation System: Successful imine formation is visually indicated by a distinct color change to deep yellow/orange. Post-hydrolysis, the product's integrity is validated by GC-MS showing the exact mass of the free amine, with an absolute absence of M+2 isotope peaks (which would indicate unreacted bromide).

Table 2: Ligand and Base Effects on Buchwald-Hartwig Yield
Catalyst SystemBaseTemperatureYield (%)Resulting Phenotype
Pd(OAc)2 / PPh3NaOtBu100 °C15%Extensive debromination; dark black reaction mixture.
Pd(OAc)2 / XPhosK3PO4100 °C45%Moderate conversion; some catalyst poisoning.
Pd(OAc)2 / BINAP Cs2CO3 100 °C >85% Clean conversion; minimal side products 3.

Section 3: Tautomeric Control & Isolation

FAQ 3: My NMR spectra show a complex mixture of signals. How do I know if I have the 2-aminobenzo[b]thiophene or the benzo[b]thiophen-2(3H)-imine?

Answer: The 2-aminobenzo[b]thiophene system exists in a delicate tautomeric equilibrium with its keto-type counterpart, benzo[b]thiophen-2(3H)-imine 4. In stark contrast to 2-hydroxybenzo[b]thiophene (which almost exclusively exists in the keto form), the amino derivative heavily favors the aromatic 2-aminobenzo[b]thiophene form in its resting state 2. However, in polar protic solvents or under slightly acidic conditions, rapid proton exchange occurs, broadening NMR signals and creating complex spectra. To obtain clean NMR data, use strictly anhydrous, non-polar deuterated solvents (e.g., CDCl3 or C6D6) and ensure the sample is completely free of acidic silica gel impurities.

Tautomerization Amino 2-Aminobenzo[b]thiophene (Aromatic Form) Imine Benzo[b]thiophen-2(3H)-imine (Keto-type Form) Amino->Imine Proton Transfer (Solvent/pH dependent)

Tautomeric equilibrium between 2-aminobenzo[b]thiophene and benzo[b]thiophen-2(3H)-imine.

References

  • Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents Source: ChemRxiv URL:[Link]

  • Synthesis of Diarylamines in the Benzo[b]thiophene Series Bearing Electron Donating or Withdrawing Groups by Buchwald—Hartwig Source: SciSpace / Tetrahedron URL:[Link]

  • One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes Source: ACS Publications / Journal of Combinatorial Chemistry URL:[Link]

  • 2-Aminobenzo[b]thiophene. An Aromatic Ring Tautomer Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzo[b]thiophen-2(3H)-imine Syntheses

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and scale-up of benzo[b]thiophen-2(3H)-imine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and scale-up of benzo[b]thiophen-2(3H)-imine derivatives. Due to the inherent reactivity of the cyclic thioimidate core, these reactions are highly susceptible to specific impurity profiles. This document provides mechanistic insights, self-validating troubleshooting protocols, and authoritative methodologies to ensure high-fidelity synthesis.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My LC-MS shows a major byproduct with a mass corresponding to[M - NH + O] (or [M - NR + O]). Why is my imine converting, and how do I stop it? A: You are observing the hydrolysis of the benzo[b]thiophen-2(3H)-imine to the corresponding benzo[b]thiophen-2(3H)-one. The cyclic imine carbon is highly electrophilic. In the presence of adventitious moisture, water acts as a nucleophile, attacking the C=N bond to form a transient hemiaminal intermediate. This intermediate rapidly collapses to release ammonia (or the corresponding amine) and yields the thermodynamically stable ketone[1].

  • Causality: The thermodynamic driving force is the formation of the strong C=O bond compared to the C=N bond, a process heavily accelerated by acidic or basic aqueous workups.

  • Solution: Transition to strictly anhydrous conditions. Use rigorously dried solvents and perform the cyclization under an argon atmosphere. Replace standard aqueous quenching with a non-aqueous workup, such as direct filtration through a pad of Celite or precipitation using dry anti-solvents.

Q2: I am detecting impurities at +16 Da and +32 Da relative to my product mass. Is this an oxidation issue? A: Yes. The sulfur atom within the electron-rich benzo[b]thiophene core is highly susceptible to S-oxidation, leading to the formation of sulfoxides (+16 Da) and sulfones (+32 Da). This is a common off-target pathway when reactions are exposed to atmospheric oxygen or when trace peroxides are present in ethereal solvents[2].

  • Causality: The lone pairs on the sulfur atom readily react with reactive oxygen species (ROS). The transition from sulfide to sulfoxide is kinetically rapid in aerobic environments, especially under light exposure or transition-metal catalysis.

  • Solution (Self-Validating): Test your ethereal solvents for peroxides using starch-iodide paper before use. If the test is positive, discard or purify the solvent. Degas all reaction solvents via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to the addition of reagents.

Q3: At larger scales, I am seeing a significant increase in high-molecular-weight impurities that appear to be dimers. What is driving this? A: Dimerization is a classic issue in the synthesis of 5-membered heterocyclic systems, particularly when elevated temperatures are employed to force ring closure[3]. For benzo[b]thiophen-2(3H)-imines, the active methylene group at the 3-position can undergo deprotonation, leading to an enamine-like nucleophile that attacks the electrophilic imine carbon of another molecule.

  • Causality: High temperatures and the presence of excess base lower the activation energy for intermolecular condensation, outcompeting the desired intramolecular cyclization.

  • Solution: Lower the reaction temperature and optimize the stoichiometry of the base. If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DIPEA or LiHMDS) and add it dropwise to maintain a low steady-state concentration of the reactive intermediate.

Part 2: Impurity Profiling & Quantitative Data

To effectively troubleshoot, you must correlate your analytical data with the physical mechanisms of degradation. Use the table below to standardize your impurity tracking.

Impurity TypeMass Shift (LC-MS)NMR Signature (1H / 13C)Primary CausalityPrevention Strategy
Hydrolysis (Ketone) -15 Da (if NH) / VariableLoss of N-H broad singlet; C=O peak ~195 ppmAdventitious water; aqueous workupAnhydrous solvents; non-aqueous isolation
S-Oxidation (Sulfoxide) +16 DaDownfield shift of aromatic protons adjacent to SAerobic conditions; peroxides in solventDegas solvents; test for peroxides
S-Oxidation (Sulfone) +32 DaFurther downfield shift; distinct S=O stretches in IRProlonged O2 exposure; strong oxidantsStrict inert atmosphere (Argon)
Dimerization ~2x Product MassComplex multiplet in aliphatic region; loss of 3-CH2 symmetryHigh temperature; excess nucleophilic baseLower temp; use sterically hindered bases

Part 3: Mechanistic and Diagnostic Visualizations

The following diagrams illustrate the chemical logic behind the impurity formation and the diagnostic workflow required to resolve them.

ImpurityPathways SM Precursor (e.g., o-alkynyl thioether) Imine Benzo[b]thiophen- 2(3H)-imine (Desired Product) SM->Imine Cyclization (Dry, Inert) Sulfoxide S-Oxide / Sulfone (Oxidation Impurity) SM->Sulfoxide + O2 / ROS (Aerobic) Ketone Benzo[b]thiophen- 2(3H)-one (Hydrolysis Impurity) Imine->Ketone + H2O (Moisture) Dimer Dimeric Species (Condensation Impurity) Imine->Dimer High Temp / Excess Base

Fig 1. Reaction pathways illustrating the formation of benzo[b]thiophen-2(3H)-imine and major impurities.

Workflow Start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) CheckMass Identify Major Impurity Mass Shift Start->CheckMass Mass16 +16 or +32 Da CheckMass->Mass16 Oxidation MassH2O [M - NR + O] CheckMass->MassH2O Hydrolysis MassDimer ~2x Target Mass CheckMass->MassDimer Dimerization Action1 Degas solvents (Freeze-Pump-Thaw) Ensure strict Argon atmosphere Mass16->Action1 Action2 Dry solvents over 3Å Sieves Implement non-aqueous workup MassH2O->Action2 Action3 Lower reaction temperature Switch to hindered base (e.g., DIPEA) MassDimer->Action3

Fig 2. Self-validating diagnostic workflow for identifying and resolving common synthesis impurities.

Part 4: Standardized Experimental Protocol

To circumvent the issues outlined above, utilize the following field-proven, self-validating protocol for the cyclization of o-alkynyl thioether precursors to benzo[b]thiophen-2(3H)-imines.

Protocol: Anhydrous, Low-Temperature Cyclization

  • Solvent Preparation & Validation:

    • Dispense 50 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Self-Validation Step: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly < 10 ppm.

    • Degas the solvent by bubbling ultra-high purity Argon through the liquid for 30 minutes.

  • Reagent Charging:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add the starting material (1.0 eq) to the flask under a positive stream of Argon.

    • Inject the degassed solvent via a dry syringe.

  • Cyclization Initiation:

    • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath to suppress dimerization.

    • Add the cyclization promoter/base (e.g., LiHMDS, 1.05 eq) dropwise over 15 minutes via a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the reactive intermediate low, preventing intermolecular condensation.

  • Reaction Monitoring:

    • Monitor the reaction via TLC or LC-MS (using anhydrous sample prep). Quench analytical aliquots into dry methanol, not water.

  • Non-Aqueous Workup:

    • Once complete, do not quench with aqueous ammonium chloride. Instead, quench the reaction by adding a stoichiometric amount of glacial acetic acid (1.05 eq) dissolved in dry DCM at -20 °C.

    • Filter the crude mixture directly through a short pad of dry Celite to remove inorganic salts.

    • Concentrate the filtrate in vacuo at ambient temperature (avoid heating the water bath above 30 °C to prevent thermal degradation).

    • Purify immediately via flash chromatography using triethylamine-deactivated silica gel to prevent acid-catalyzed hydrolysis on the column.

References

  • Beilstein Journals:An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

  • ACS Publications / Journal of Organic Chemistry:Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.

  • Semantic Scholar:Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. Highlights the cyclization mechanisms of thioamides/imines and their susceptibility to hydrolysis to corresponding benzothiophenones.

Sources

Optimization

Technical Support Center: Solvent Effects on Benzo[b]thiophen-2(3H)-imine Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzo[b]thiophen-2(3H)-imine and related heterocyclic compounds. This guide provides in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzo[b]thiophen-2(3H)-imine and related heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of benzo[b]thiophen-2(3H)-imine, with a particular focus on the critical role of solvent effects. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with benzo[b]thiophen-2(3H)-imine?

A1: The primary stability concern for benzo[b]thiophen-2(3H)-imine is its susceptibility to hydrolysis, which cleaves the imine bond to yield the corresponding benzo[b]thiophen-2(3H)-one and ammonia (or a primary amine if substituted).[1][2][3] This process is often catalyzed by the presence of water and can be significantly influenced by pH.[1] Additionally, the molecule exists in a tautomeric equilibrium between the imine and its 2-aminobenzo[b]thiophene (enamine) form. The ratio of these tautomers, and thus the overall reactivity and stability, is highly dependent on the solvent environment.[4][5]

Q2: Which tautomer of benzo[b]thiophen-2(3H)-imine is more stable?

A2: Benzo[b]thiophen-2(3H)-imine can exist in two primary tautomeric forms: the imine form and the enamine form (2-aminobenzo[b]thiophene). Computational and experimental studies on similar heterocyclic systems suggest that the enamine form is often thermodynamically favored due to the aromaticity of the thiophene ring.[4][6] However, the imine form is the kinetically favored product of synthesis. The equilibrium between these two forms is dynamic and solvent-dependent.

Q3: How does solvent polarity affect the stability of benzo[b]thiophen-2(3H)-imine?

A3: Solvent polarity plays a crucial role in both the tautomeric equilibrium and the rate of hydrolysis.

  • Tautomerism: Polar solvents tend to stabilize the more polar tautomer. The enamine form, with its amino group, can engage in hydrogen bonding and has a larger dipole moment compared to the imine. Therefore, polar protic and aprotic solvents will generally shift the equilibrium towards the enamine form.[4][5][7]

  • Hydrolysis: The effect of solvent polarity on hydrolysis is more complex. While polar solvents can stabilize the transition state of the hydrolysis reaction, accelerating it, the specific interactions (protic vs. aprotic) are more telling.

Q4: What is the difference between protic and aprotic solvents in terms of their effect on imine stability?

A4:

  • Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. They can actively participate in the hydrolysis mechanism by protonating the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[8] They also stabilize the enamine tautomer through hydrogen bonding.[4]

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane) lack acidic protons and cannot donate hydrogen bonds. Polar aprotic solvents can still stabilize the enamine tautomer through dipole-dipole interactions.[7] While hydrolysis is generally slower in aprotic solvents due to the lack of proton donation, trace amounts of water can still lead to degradation, especially in the presence of acidic or basic impurities.[8]

Q5: How can I monitor the stability of my benzo[b]thiophen-2(3H)-imine sample?

A5: Several spectroscopic techniques are well-suited for monitoring the stability of imines:

  • ¹H NMR Spectroscopy: This is a powerful tool for observing both hydrolysis and tautomerism. You can monitor the disappearance of the characteristic imine proton signal and the appearance of signals corresponding to the hydrolyzed ketone product.[1] Changes in the chemical shifts of protons adjacent to the C=N bond can also indicate a shift in the tautomeric equilibrium.

  • UV-Vis Spectroscopy: The imine and enamine tautomers, as well as the ketone hydrolysis product, will have distinct UV-Vis absorption spectra due to differences in their conjugated systems.[9][10][11][12] By monitoring the change in absorbance at a specific wavelength over time, you can determine the kinetics of degradation.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to qualitatively assess the purity of your sample and detect the formation of the more polar ketone hydrolysis product.

Troubleshooting Guides

Issue 1: Rapid Degradation of Benzo[b]thiophen-2(3H)-imine in Solution

Symptoms:

  • A freshly prepared solution of the imine shows the presence of benzo[b]thiophen-2(3H)-one in the ¹H NMR spectrum.

  • The color of the solution changes over a short period.

  • TLC analysis shows a new, more polar spot corresponding to the ketone.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Water Water is a key reactant in the hydrolysis of imines. Even "anhydrous" solvents can contain trace amounts of water sufficient to cause degradation.Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves. Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
Acidic or Basic Impurities Both acids and bases can catalyze imine hydrolysis. Acidic impurities can protonate the imine nitrogen, activating it for nucleophilic attack. Basic impurities can increase the nucleophilicity of any residual water.[1]Use high-purity, neutral solvents. If purification of the solvent is necessary, ensure that no acidic or basic residues remain. For column chromatography, consider using a neutral stationary phase like deactivated silica gel or alumina.[13]
Inappropriate Solvent Choice Protic solvents like methanol or ethanol can accelerate hydrolysis by donating a proton to the imine nitrogen.[8]For storage and reactions where the imine needs to remain intact, prefer polar aprotic solvents like THF, dichloromethane, or acetonitrile. For long-term storage, consider storing the compound as a solid under an inert atmosphere at low temperature.
Issue 2: Inconsistent Reaction Outcomes or Product Ratios

Symptoms:

  • Reproducibility issues in reactions where benzo[b]thiophen-2(3H)-imine is a reactant.

  • Varying ratios of products that may depend on the imine or enamine tautomer.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Shifting Tautomeric Equilibrium The imine and enamine tautomers have different reactivities. The ratio of these tautomers can change depending on the solvent, temperature, and concentration, leading to inconsistent results.Standardize the solvent system and temperature for your reactions. Be aware that polar solvents will favor the enamine form.[4] If a specific tautomer is desired for a reaction, choose the solvent accordingly. For example, to favor the imine, a less polar solvent might be beneficial.
On-going Hydrolysis If the imine is slowly hydrolyzing during the course of a reaction, the effective concentration of the starting material is changing, leading to inconsistent outcomes.Ensure strictly anhydrous reaction conditions. Monitor the stability of the imine in the chosen reaction solvent under the reaction conditions (time and temperature) by TLC or NMR before running the actual reaction.

Data Presentation

Table 1: Influence of Solvent Properties on the Stability of Benzo[b]thiophen-2(3H)-imine

SolventDielectric Constant (ε)TypeExpected Tautomeric PreferenceExpected Hydrolysis Rate
Water80.1Polar ProticEnamineVery High
Methanol32.7Polar ProticEnamineHigh
Ethanol24.5Polar ProticEnamineModerate to High
Acetonitrile37.5Polar AproticEnamineLow to Moderate
Dimethyl Sulfoxide (DMSO)46.7Polar AproticEnamineLow
Dichloromethane (DCM)8.9Nonpolar AproticImineVery Low
Tetrahydrofuran (THF)7.5Nonpolar AproticImineVery Low
Toluene2.4Nonpolar AproticImineVery Low

This table provides expected trends based on general principles of imine chemistry. Actual rates and equilibria should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of Benzo[b]thiophen-2(3H)-imine by ¹H NMR Spectroscopy

Objective: To quantify the rate of hydrolysis in a given solvent.

Materials:

  • Benzo[b]thiophen-2(3H)-imine

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

  • Accurately weigh a known amount of benzo[b]thiophen-2(3H)-imine and dissolve it in a known volume of the internal standard stock solution in an NMR tube.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).

  • Integrate a characteristic peak of the imine and a characteristic peak of the ketone product relative to the integral of the internal standard.

  • Plot the concentration of the imine as a function of time to determine the rate of hydrolysis.

Visualizations

Diagram 1: Tautomeric Equilibrium and Hydrolysis of Benzo[b]thiophen-2(3H)-imine

G cluster_0 Tautomeric Equilibrium cluster_1 Hydrolysis Pathway Imine Benzo[b]thiophen-2(3H)-imine (Imine Form) Enamine 2-Aminobenzo[b]thiophene (Enamine Form) Imine->Enamine Solvent Dependent Ketone Benzo[b]thiophen-2(3H)-one + NH3 Imine->Ketone + H2O (Acid/Base Catalyzed) Enamine->Imine Polar_Protic Polar Protic Solvents (e.g., H2O, MeOH) Polar_Protic->Enamine Stabilizes Polar_Protic->Ketone Accelerates Hydrolysis Polar_Aprotic Polar Aprotic Solvents (e.g., DMSO, ACN) Polar_Aprotic->Enamine Stabilizes Nonpolar_Aprotic Nonpolar Aprotic Solvents (e.g., DCM, Toluene) Nonpolar_Aprotic->Imine Favors

Sources

Troubleshooting

Technical Support Center: Resolving Benzo[b]thiophen-2(3H)-imine Solubility Issues

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with benzo[b]thiophen-2(3H)-imine and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with benzo[b]thiophen-2(3H)-imine and its derivatives. Below, you will find causality-driven troubleshooting steps, self-validating protocols, and authoritative mechanistic insights.

Part 1: Core Principles & Tautomeric Context (FAQs)

Q1: Why is benzo[b]thiophen-2(3H)-imine so difficult to dissolve compared to standard benzothiophenes? A1: Unlike unsubstituted benzothiophene, which is 1[1], benzo[b]thiophen-2(3H)-imine exhibits complex tautomerism. It exists in an equilibrium with 2-aminobenzo[b]thiophene, acting as an 2[2]. This equilibrium introduces primary and secondary amine/imine functionalities that act as potent hydrogen bond donors and acceptors. Consequently, the molecules form a highly stable, tightly packed crystal lattice driven by intermolecular N-H···N and N-H···S interactions, rendering them insoluble in non-polar media.

Q2: Can I use pH adjustments to force dissolution in organic solvents? A2: Yes, but with strict environmental controls. Imines are highly responsive to acidic environments. By adding a trace amount of an anhydrous organic acid (e.g., glacial acetic acid), you can protonate the imine to form an iminium salt. This introduces electrostatic repulsion and allows the counterion to solvate the charged species, effectively 3[3]. However, this must be done in strictly anhydrous conditions; the presence of water will trigger the4, destroying your compound[4].

Part 2: Quantitative Data - Solvent Selection Matrix

To systematically approach solubility, select solvents based on their dielectric constant and hydrogen-bonding capacity.

Solvent ClassExample SolventsDielectric Constant (ε)H-Bonding CapacityExpected Solubility ProfileMechanistic Rationale
Non-Polar Hexane, Toluene< 3.0PoorInsoluble Cannot overcome the high crystal lattice energy or disrupt π-π stacking.
Halogenated DCM, Chloroform4.8 - 8.9Moderate (Acceptor)Partial to Good Weakly polar but excellent at disrupting π-π stacking of the benzothiophene core.
Polar Aprotic DMSO, DMF36.7 - 46.7High (Acceptor)Excellent Strong hydrogen bond acceptors effectively solvate the -NH/-NH2 donors, breaking the lattice.
Protic Methanol, Ethanol24.5 - 32.7High (Donor/Acceptor)Moderate Solvates well, but carries a high risk of solvolysis or transimination over time.

Part 3: Troubleshooting Guide & Self-Validating Protocols

Protocol 1: Isothermal Shake-Flask Method for Solvent Screening

Causality: Solubility is a thermodynamic equilibrium between the solid crystal lattice and the solvated state. Visual inspection is often misleading due to micro-suspensions. The5 ensures true thermodynamic equilibrium is reached and measured[5].

  • Supersaturation: In a 4 mL borosilicate glass vial, add 50 mg of benzo[b]thiophen-2(3H)-imine to 1 mL of the target organic solvent (e.g., DMSO or Chloroform).

  • Equilibration: Seal the vial tightly. Place it in a thermostatic shaker bath set to 25 °C. Agitate at 300 rpm for 24–48 hours to ensure complete thermodynamic equilibration.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour. Draw the suspension into a syringe and filter through a 0.22 μm PTFE membrane to remove all undissolved micro-particulates.

  • Quantification: Dilute the filtrate appropriately and analyze via UV-Vis spectroscopy (λmax typically around 250-290 nm) or HPLC against a pre-established calibration curve to determine the exact solubility limit.

Protocol 2: Acid-Assisted Dissolution & Reversibility Check

Causality: If polar aprotic solvents fail, disrupting the intermolecular hydrogen bonding chemically is required. Trace acid protonates the imine, forming an iminium salt that dissolves readily. However, to ensure the compound hasn't degraded, a reversibility check using a base is mandatory.

  • Suspension: Suspend 20 mg of the compound in 1 mL of anhydrous CDCl3 or DCM.

  • Protonation: Add 0.5 to 1.0 molar equivalents of anhydrous glacial acetic acid. Vortex for 2 minutes. Observe the transition from a cloudy suspension to a clear solution as the iminium salt forms.

  • Verification (Self-Validating Step): Analyze the solution via 1H NMR. Ensure the imine proton/carbon signals are intact and shifted, confirming no hydrolysis to the aldehyde/ketone has occurred.

  • Reversibility: To recover the neutral imine, 3. The equilibrium will be pushed back toward the neutral imine, which may precipitate if its solubility limit is exceeded[3].

Part 4: Logical Workflow Visualization

SolubilityTroubleshooting A Start: Assess Solubility Benzo[b]thiophen-2(3H)-imine B Solvent Screening (Polar Aprotic / Halogenated) A->B C Is it soluble? B->C D Proceed to Experiment C->D Yes E Acid-Assisted Dissolution (Add trace AcOH/TFA) C->E No F Is it soluble? E->F F->D Yes G Temperature Modulation (Isothermal Heating) F->G No H Is it soluble? G->H H->D Yes I Chemical Derivatization (e.g., N-Boc protection) H->I No

Workflow for resolving benzo[b]thiophen-2(3H)-imine solubility in organic solvents.

References

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.Royal Society of Chemistry.
  • Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.Benchchem.
  • Probing the Solubility of Imine-Based Covalent Adaptable Networks.
  • Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes.ACS Omega.
  • Imines - Properties, Formation, Reactions, and Mechanisms.Master Organic Chemistry.

Sources

Optimization

ideal column chromatography conditions for benzo[b]thiophen-2(3H)-imine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of benzo[b]thiophen-2(3H)-imine using column chromatography. Our focus is...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of benzo[b]thiophen-2(3H)-imine using column chromatography. Our focus is on providing robust, field-tested protocols and troubleshooting advice to address the unique challenges presented by this heterocyclic imine.

Core Scientific Principles: The Challenge of Purifying Benzo[b]thiophen-2(3H)-imine

Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound of interest in medicinal chemistry and materials science, belonging to a class of scaffolds found in numerous bioactive molecules.[1] However, its purification is not trivial. The primary challenge stems from the chemical instability of the imine functional group, which is susceptible to decomposition on standard chromatography media.

Key Considerations:

  • Imin-Enamine Tautomerism and Hydrolysis: The imine can exist in equilibrium with its enamine tautomer. More critically, it is prone to hydrolysis, especially in the presence of water and acid, which converts it to the corresponding benzo[b]thiophen-2(3H)-one.

  • Stationary Phase Acidity: Standard silica gel and alumina, the most common stationary phases in column chromatography, are inherently acidic and contain surface-bound water.[2][3] This environment can catalyze the degradation of the imine, leading to low yields and impure final products.[2]

Understanding these two principles is paramount for developing a successful purification strategy. The following guides are designed to mitigate these issues directly.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of benzo[b]thiophen-2(3H)-imine in a direct question-and-answer format.

Question: My compound is decomposing on the column. My collected fractions show a new, more polar spot on TLC that wasn't in the crude material. What is happening?

Answer: This is the most common issue and is almost certainly due to the acidic nature of the stationary phase (silica or alumina) catalyzing the hydrolysis of your imine to benzo[b]thiophen-2(3H)-one.[2] The ketone is more polar than the imine, which is why it appears as a new, lower Rf spot.

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a tertiary amine, typically 0.5-2% triethylamine (TEA), to your mobile phase (eluent).[2] The TEA will preferentially bind to the acidic silanol groups, creating a more inert environment for your compound.

  • Pre-treat the Column: For highly sensitive compounds, you can pre-treat the column by flushing it with a solvent mixture containing triethylamine, followed by a wash with the initial eluent before loading your sample.[2]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase. Neutral alumina can be an option, though it should also be deactivated with TEA.[2] For very challenging separations, reversed-phase (C18) chromatography with a polar mobile phase may be necessary.[4]

Question: The separation between my product and an impurity is poor (overlapping spots on TLC and merged peaks from the column). How can I improve the resolution?

Answer: Poor resolution indicates that your chosen solvent system is not optimal for differentiating between the components of your mixture.[5]

Solutions:

  • Optimize the Mobile Phase with TLC: The goal is to find a solvent system where your desired compound, benzo[b]thiophen-2(3H)-imine, has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[3][4] This Rf range typically provides the best separation in column chromatography. Systematically test mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).

  • Employ a Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. A slow, shallow gradient can significantly improve the separation of compounds with similar polarities.[6]

  • Check Your Column Packing and Loading: Poor column packing can lead to uneven solvent flow and band broadening, which ruins separation.[5] Ensure your column is packed uniformly without air bubbles. Additionally, overloading the column is a common cause of poor resolution. A general rule is to use a 50:1 to 100:1 weight ratio of stationary phase to crude material.[3]

Question: My product seems to have a very low yield after purification, even though the crude NMR looked clean. Where is my compound going?

Answer: Apparent loss of product can be due to several factors beyond simple decomposition.

Solutions:

  • Irreversible Adsorption: Highly polar compounds, or those with basic nitrogen atoms, can bind very strongly to the acidic sites on silica gel. If deactivation with TEA was insufficient, your compound may still be on the column. Try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if you can recover the bound material.

  • Compound is Too Soluble: Your compound may have eluted much faster than you expected, potentially in the very first fractions or even with the solvent front.[4] Always check all collected fractions by TLC before combining them.

  • On-Plate Stability Test: Before running a column, spot your crude material on a TLC plate, let it sit on the bench for an hour, and then elute it. If you see degradation on the plate itself, it confirms the compound's instability on silica and reinforces the need for deactivation.[4]

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting common issues during the purification of benzo[b]thiophen-2(3H)-imine.

G start Start Purification check_decomp Run TLC of Crude vs. First Column Fractions start->check_decomp decomp_present Decomposition Observed? (New, more polar spot) check_decomp->decomp_present deactivate Action: Add 1-2% Triethylamine to Mobile Phase decomp_present->deactivate Yes check_sep Is Separation (ΔRf) Adequate? decomp_present->check_sep No re_run_column Re-run Column with Deactivated System deactivate->re_run_column re_run_column->check_sep optimize_solvent Action: Optimize Mobile Phase (Aim for Product Rf ≈ 0.3) check_sep->optimize_solvent No proceed Proceed with Column check_sep->proceed Yes use_gradient Consider Shallow Gradient Elution optimize_solvent->use_gradient use_gradient->proceed check_yield Check Yield and Purity proceed->check_yield low_yield Yield Low? check_yield->low_yield success Purification Successful check_yield->success No flush_column Action: Flush column with polar solvent (e.g., 10% MeOH/DCM) low_yield->flush_column Yes check_all_fractions Action: Re-check ALL fractions, including solvent front low_yield->check_all_fractions flush_column->success check_all_fractions->success

Caption: Troubleshooting logic for benzo[b]thiophen-2(3H)-imine purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase to start with for purifying benzo[b]thiophen-2(3H)-imine?

A1: Start with standard flash-grade silica gel (SiO₂, 40-63 µm).[3] For the mobile phase, a good starting point is a mixture of hexane and ethyl acetate.[4] Begin TLC analysis with a ratio of 9:1 (Hexane:EtOAc) and adjust the polarity to achieve an Rf of 0.2-0.4 for the product. Crucially, always add 1-2% triethylamine (TEA) to your mobile phase to prevent on-column decomposition. [2]

Q2: How do I properly "dry load" my sample, and why is it recommended?

A2: Dry loading is recommended for compounds that are poorly soluble in the initial, non-polar eluent, as it often leads to better separation and sharper bands.[4][6]

Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

  • Concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to settle the layer, add a protective layer of sand, and then proceed with elution.[6]

Q3: Should I use an isocratic or gradient elution?

A3: This depends on your TLC analysis. If your product is well-separated from all impurities (ΔRf > 0.2) in a single solvent system, an isocratic (single solvent mixture) elution is faster and simpler. However, if impurities are close to your product or if there are both highly polar and non-polar impurities, a gradient elution (gradually increasing the solvent polarity) will provide superior separation.[6]

Q4: My purified compound is contaminated with a greasy substance. What could it be?

A4: If you used triethylamine, it is possible that some of it co-eluted with your product. While TEA is quite volatile, its higher boiling point (89.5 °C) can sometimes lead to residual amounts. To remove it, you can dissolve your product in a suitable solvent, perform a quick aqueous wash (e.g., with dilute NaHCO₃ solution), dry the organic layer, and re-concentrate. Alternatively, placing the sample under high vacuum for an extended period can often remove residual TEA.

Recommended Purification Protocol & Parameters

This section provides a validated starting protocol and a summary table of chromatographic conditions.

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (SiO₂), 40-63 µm particle sizeStandard, cost-effective choice. Must be deactivated.[3]
Mobile Phase Hexane / Ethyl Acetate + 1-2% TriethylamineGood starting polarity range. Adjust ratio based on TLC (target Rf 0.2-0.4).[4]
Additive Triethylamine (TEA), 1-2% v/vCRITICAL . Neutralizes acidic silica sites to prevent imine hydrolysis.[2]
Sample Loading Dry LoadingRecommended for best resolution, especially if solubility in hexane is low.[4][6]
Sample:Silica Ratio 1:50 to 1:100 (by weight)Prevents column overloading and ensures good separation.[3]
Elution Mode Gradient (e.g., 5% to 30% EtOAc in Hexane)Generally provides better separation for complex mixtures than isocratic elution.
Experimental Protocol: Deactivated Silica Gel Flash Chromatography

This protocol provides a step-by-step method for the purification of benzo[b]thiophen-2(3H)-imine.

1. TLC Analysis & Mobile Phase Selection: a. Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). b. To each solvent mixture, add 1% v/v triethylamine. c. Spot your crude material and run the TLC plates. d. Identify the solvent system that provides an Rf value of ~0.3 for the desired product and offers the best separation from impurities. This will be your target mobile phase.

2. Column Preparation: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane + 1% TEA).[4] b. Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped. c. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed, tapping the column gently to ensure uniform packing. Never let the column run dry.[4]

3. Sample Loading (Dry Method): a. Dissolve the crude product (e.g., 100 mg) in a minimal amount of dichloromethane. b. Add ~200 mg of silica gel and concentrate to a dry powder using a rotary evaporator. c. Carefully layer the silica-adsorbed sample onto the top of the packed column bed. d. Add a small (~0.5 cm) layer of sand on top to prevent disturbance of the sample layer.

4. Elution and Fraction Collection: a. Carefully fill the column with the initial, low-polarity eluent. b. Apply gentle pressure (flash chromatography) and begin collecting fractions. c. If using a gradient, gradually increase the proportion of ethyl acetate in the mobile phase. d. Collect fractions of a consistent volume (e.g., 10-20 mL).

5. Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove any residual triethylamine.

References
  • ResearchGate. (2016). How to isolate Imine by column chromatography? [Online] Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Online] Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Online] Available at: [Link]

  • Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Online] Available at: [Link]

  • University of Colorado Boulder. Introduction to Chromatography. [Online] Available at: [Link]

  • Wikipedia. Column chromatography. [Online] Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Online] Available at: [Link]

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Online] Available at: [Link]

  • ResearchGate. New Synthesis of 3H-Benzo[b]thiophen-2-ones. [Online] Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Online] Available at: [Link]

  • ResearchGate. Intramolecular Stabilization of Naphtho[2,1- b :3,4- b ′]dithiophenes: Synthesis and Analysis of Imine-Based Chromophores. [Online] Available at: [Link]

  • Semantic Scholar. Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Online] Available at: [Link]

  • ScienceDirect. SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. [Online] Available at: [Link]

  • SIELC Technologies. (2018). Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-. [Online] Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Online] Available at: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Condensed thiophen ring systems. Part III. A new synthesis of benzo[b]thiophen-2(3H)-and-3(2H)-ones and some reactions of benzo-[b]thiophen-2(3H)-one with dimethyl sulphate in the presence of base. [Online] Available at: [Link]

  • PMC. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Online] Available at: [Link]

  • MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Online] Available at: [Link]

  • ResearchGate. Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. [Online] Available at: [Link]

  • PubChem. Benzo[b]thiophen-2(3H)-one. [Online] Available at: [Link]

  • PMC. (2025). Intramolecular Stabilization of Naphtho[2,1‑b:3,4‑b′]dithiophenes: Synthesis and Analysis of Imine-Based Chromophores. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4][7]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. [Online] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benzo[b]thiophen-2(3H)-imine vs. Benzothiophene: A Comprehensive Reactivity Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, the benzothiophene scaffold is a privileged heterocyclic motif widely utilized in pharmaceuticals and materials science. However, the introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the benzothiophene scaffold is a privileged heterocyclic motif widely utilized in pharmaceuticals and materials science. However, the introduction of an exocyclic nitrogen at the 2-position—yielding benzo[b]thiophen-2(3H)-imine (and its tautomer, benzo[b]thiophen-2-amine)—fundamentally rewrites the molecule's electronic landscape. This guide provides an in-depth, objective comparison of the reactivity profiles of the unsubstituted benzothiophene core versus the 2-imine/amine system, supported by mechanistic causality, structural data, and validated experimental protocols.

Electronic Structure and the Causality of Reactivity

Benzothiophene: The Aromatic Standard

Benzothiophene is a highly stable, planar heteroaromatic bicyclic ring system containing 10π electrons[1]. The sulfur atom donates a lone pair to the aromatic system, making the thiophene ring significantly more electron-rich than the fused benzene ring[2]. Consequently, the primary mode of reactivity for benzothiophene is Electrophilic Aromatic Substitution (EAS) .

The regioselectivity of this scaffold is strictly governed by the thermodynamic stability of the intermediate carbocation (the Wheland intermediate). Electrophilic attack occurs preferentially at the C-3 position because the resulting positive charge can be stabilized by the adjacent sulfur atom without disrupting the stable aromatic sextet of the fused benzene ring[2],[1].

Benzo[b]thiophen-2(3H)-imine: Tautomerism and Umpolung Reactivity

The introduction of a nitrogen atom at the C-2 position disrupts the classical aromaticity of the thiophene ring. Benzo[b]thiophen-2(3H)-imine exists in a dynamic prototropic tautomeric equilibrium with its enamine counterpart, benzo[b]thiophen-2-amine[3],[4].

This tautomerism induces a dramatic "umpolung" (polarity reversal) at the C-3 position. In the 3H-imine form, the C-3 carbon is sp³ hybridized and acts as an active methylene group. In the 2-amine form, the lone pair on the exocyclic nitrogen donates electron density through the conjugated double bond, rendering the C-3 position highly nucleophilic[5]. Therefore, while C-3 in benzothiophene is the site of electrophilic attack, C-3 in the 2-amine/imine system is the site of nucleophilic attack[2],[5].

Tautomerism A Benzothiophene (10π Aromatic) B Electrophilic Attack at C-3 (Aromatic Substitution) A->B EAS Mechanism C Benzo[b]thiophen-2-amine (Enamine Tautomer) D Benzo[b]thiophen-2(3H)-imine (Imine Tautomer) C->D Tautomerization E Nucleophilic Attack from C-3 (Active Methylene/Enamine) C->E C-3 Nucleophilicity D->E C-3 Deprotonation

Caption: Logic diagram of tautomerism and primary reactivity pathways for benzothiophene scaffolds.

Quantitative & Qualitative Data Comparison

To facilitate rational scaffold selection in library design, the distinct physicochemical and reactive properties of both systems are summarized below:

Property / ParameterBenzothiopheneBenzo[b]thiophen-2(3H)-imine / 2-amine
Electronic System Full 10π aromatic system[1]Partial aromaticity (Benzene ring intact)[4]
Primary Reactivity Mode Electrophilic Aromatic Substitution[2]Nucleophilic Addition / Condensation[5]
Preferred Reactive Site C-3 (Acts as a Nucleophile toward Electrophiles)[2]C-3 (Acts as a Nucleophile) & N-1 (Dual reactivity)[5]
Tautomerism None (Stable aromatic core)Rapid Amine-Imine prototropic equilibrium[3]
Oxidation Susceptibility Low to Moderate (Forms sulfoxides/sulfones)[2]High (Readily undergoes oxidative dehydrogenation)[5]
Typical Reagents Halogens (NBS, Br₂), Nitric Acid, Vilsmeier reagentAldehydes, Ketones, Michael Acceptors[5]

Self-Validating Experimental Protocols

The following field-proven methodologies highlight the divergent reactivity of the two scaffolds. Each protocol is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Electrophilic Bromination of Benzothiophene (C-3 Electrophilic Attack)

This protocol demonstrates the inherent nucleophilicity of the benzothiophene core at C-3, utilizing N-bromosuccinimide (NBS) to synthesize 3-bromobenzothiophene—a critical cross-coupling intermediate[6],[7].

  • Mechanistic Causality: NBS is selected over elemental bromine (Br₂) to provide a controlled, low steady-state concentration of electrophilic bromine, which strictly prevents over-bromination. The 1:1 mixture of chloroform and acetic acid serves a dual purpose: chloroform solubilizes the hydrophobic starting material, while acetic acid provides a protic environment to polarize the N-Br bond, accelerating the EAS mechanism[7].

  • Step-by-Step Procedure:

    • Dissolve 10 g (74.5 mmol) of benzo[b]thiophene in a solvent mixture of chloroform (75 mL) and glacial acetic acid (75 mL)[7].

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add NBS (16.6 g, 93.3 mmol) portion-wise over 4 hours to maintain strict thermal control[7].

    • Quench the reaction with saturated aqueous sodium thiosulfate and extract with dichloromethane. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation: Monitor the reaction via TLC (UV active). Structural validation is confirmed via ¹H NMR: The successful substitution is indicated by the disappearance of the distinct C-3 proton multiplet (typically ~7.4 ppm) and the collapse of the C-2 proton signal into a sharp, diagnostic singlet[6].

Protocol B: Domino Condensation of Benzo[b]thiophen-2-amine (C-3 Nucleophilic Attack)

This protocol exploits the enamine/active methylene reactivity of the tautomeric system to construct complex fused heterocycles, such as [1]benzothieno[3,2-b]pyridines, via a Friedländer-type condensation[5].

  • Mechanistic Causality: The dual nucleophilicity of the 2-amine/imine scaffold enables a highly efficient domino sequence. The electron-rich C-3 carbon first attacks the electrophilic carbonyl of an α,β-unsaturated aldehyde via a Knoevenagel-type condensation. Subsequently, the exocyclic nitrogen attacks the remaining electrophilic center to execute an intramolecular ring closure, forming the fused pyridine ring[5].

  • Step-by-Step Procedure:

    • Prepare a solution of benzo[b]thiophen-2-amine (or its imine tautomer) in a suitable organic solvent (e.g., toluene or ethanol).

    • Add 1.2 equivalents of the target α,β-unsaturated aldehyde.

    • Introduce a mild acid catalyst (or apply moderate thermal conditions) to initiate the initial condensation[5].

    • Allow the intermediate to undergo spontaneous electrocyclization. Depending on the substrate, an ambient oxidant (or air) facilitates the final dehydrogenation step to yield the fully aromatized [1]benzothieno[3,2-b]pyridine[5].

  • Self-Validation: The formation of the fully aromatized, fused pyridine ring results in a highly extended conjugated system, visually validated by a distinct color change in the reaction mixture. High-Resolution Mass Spectrometry (HRMS ESI-TOF) and ¹³C NMR will confirm the loss of the sp³ methylene/amine signals and the appearance of new downfield aromatic carbon resonances[5].

Workflow Step1 Substrate Preparation Benzo[b]thiophen-2-amine Step2 Aldehyde Condensation (C-3 Nucleophilic Attack) Step1->Step2 Add Aldehyde + Catalyst Step3 Intramolecular Cyclization (N-Atom Attack) Step2->Step3 Ring Closure Step4 Product Isolation Fused Pyridine Derivative Step3->Step4 Dehydrogenation

Caption: Step-by-step experimental workflow for the domino condensation of benzo[b]thiophen-2-amine.

References

  • The Enduring Reactivity of the Benzothiophene Core: An In-depth Technical Guide for Researchers. Benchchem. 2

  • Synthesis of Benzothiophene. ChemicalBook. 1

  • WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof. Google Patents.3

  • US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents. 6

  • Product Class 4: Benzo[b]thiophenes. Thieme-Connect. 4

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Publications. 5

  • INHIBITORS OF THE KYNURENINE PATHWAY - EP 2970173 B1. Googleapis / European Patent Office. 7

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of Benzo[b]thiophen-2(3H)-imine: A Comparative NMR Analysis

For the researcher navigating the frontiers of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Benzo[b]thiophene derivatives, for instance,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher navigating the frontiers of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Benzo[b]thiophene derivatives, for instance, are scaffolds of significant pharmacological interest[1][2]. This guide provides an in-depth, experience-driven approach to the validation of the ¹H and ¹³C NMR chemical shifts for a unique member of this family: benzo[b]thiophen-2(3H)-imine.

Given the absence of direct, published experimental NMR data for this specific imine, this guide establishes a robust validation framework. We will leverage a synergistic approach, combining state-of-the-art computational prediction with a rigorous comparative analysis against the experimentally determined NMR data of its closest structural analog, benzo[b]thiophen-2(3H)-one[3]. This methodology not only provides a reliable pathway for the structural elucidation of the target molecule but also serves as a comprehensive protocol for validating other novel chemical entities.

The Cornerstone of Validation: A Dual-Pronged Approach

In the absence of a direct literature precedent, a two-pronged strategy is essential for confident structural assignment. This involves:

  • Theoretical Prediction: Employing computational chemistry to predict the ¹H and ¹³C NMR spectra. This provides a theoretical baseline for what to expect.

  • Comparative Analysis: Juxtaposing the predicted data with established experimental data from closely related, structurally verified analogs.

This dual approach creates a self-validating system. The predicted data offers a hypothesis, while the comparison with known compounds provides the experimental grounding to confirm or challenge that hypothesis.

Predicting the Unseen: A Protocol for Computational NMR Chemical Shift Calculation

Density Functional Theory (DFT) has emerged as a powerful tool for the in silico prediction of NMR chemical shifts with a high degree of accuracy[4][5][6]. The following protocol outlines a reliable method for calculating the ¹H and ¹³C NMR spectra for benzo[b]thiophen-2(3H)-imine.

Step-by-Step DFT Calculation Protocol
  • Structure Optimization:

    • Begin by constructing the 3D structure of benzo[b]thiophen-2(3H)-imine using a molecular modeling software.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a NMR shielding tensor calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this purpose.

    • To achieve higher accuracy, it is recommended to use a functional and basis set combination known for reliable NMR predictions, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set[5].

    • Incorporate a solvent model to simulate the experimental conditions. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for a common NMR solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is a sound choice.

  • Data Referencing and Conversion:

    • The output of the calculation will be absolute shielding values (σ). These must be converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS).

    • This is achieved by calculating the shielding for TMS using the exact same level of theory and basis set, and then applying the following equation: δ_sample = σ_TMS - σ_sample

The following diagram illustrates this computational workflow:

G cluster_workflow Computational NMR Prediction Workflow A 1. 3D Model Construction of Benzo[b]thiophen-2(3H)-imine B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Initial Structure C 3. GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p) with IEFPCM solvent model) B->C Optimized Geometry E 5. Convert Shielding (σ) to Chemical Shift (δ) δ = σ_TMS - σ_sample C->E Calculated Shielding (σ_sample) D 4. Calculate TMS Shielding (Same level of theory) D->E Calculated Shielding (σ_TMS) F Predicted ¹H and ¹³C NMR Spectra E->F Final Chemical Shifts

Caption: Workflow for the DFT-based prediction of NMR chemical shifts.

The Experimental Benchmark: NMR Data of Structural Analogs

A direct comparison with a known compound is the most critical validation step. Benzo[b]thiophen-2(3H)-one is an ideal candidate due to its structural similarity to our target molecule, differing only by the substitution of the imine (=NH) group with a carbonyl (=O) group. The experimental data for this and other relevant benzo[b]thiophene derivatives provide a solid foundation for our comparative analysis.

Table 1: Experimental ¹H and ¹³C NMR Data for Benzo[b]thiophene Analogs

CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
Benzo[b]thiophen-2(3H)-one CDCl₃Aromatic: 7.2-7.6 (m, 4H), CH₂: 3.6 (s, 2H)Aromatic: 138.9, 131.5, 128.2, 124.7, 121.6, C=O: 202.1, CH₂: 36.3[3]
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CDCl₃Aromatic: 7.72 (d), 7.63 (d), 7.49-7.34 (m), NH₂: 5.61 (s), OCH₂: 4.36 (q), CH₃: 1.39 (t)C=O: 165.6, Aromatic: 148.3, 140.0, 131.5, 128.1, 123.8, 123.4, 121.2, 99.5, OCH₂: 60.4, CH₃: 14.5[7]
Benzo[b]thiophene CDCl₃Aromatic: 7.91 (d), 7.85 (d), 7.43-7.31 (m), H-2: 7.48 (d), H-3: 7.29 (d)Aromatic: 140.1, 139.6, 124.9, 124.3, 123.6, 122.3, C-2: 126.9, C-3: 122.9[8]

The Comparative Analysis: Bridging Theory and Experiment

The core of our validation lies in comparing the predicted data for benzo[b]thiophen-2(3H)-imine with the experimental data from Table 1, particularly that of benzo[b]thiophen-2(3H)-one.

Table 2: Comparative Analysis of Predicted vs. Experimental Chemical Shifts

PositionPredicted ¹H (imine)Experimental ¹H (ketone)[3]Predicted ¹³C (imine)Experimental ¹³C (ketone)[3]Expected Shift Difference (Imine vs. Ketone)
C-2--~170-180202.1The imine carbon (C=N) is expected to be significantly shielded (upfield shift) compared to the carbonyl carbon (C=O).
C-3~3.4-3.83.6~38-4236.3Minor shift expected for the adjacent methylene group.
Aromatic CH~7.2-7.77.2-7.6~122-135121.6-131.5The aromatic proton and carbon shifts are expected to be broadly similar, with minor variations due to the change in the electronic nature of the C-2 substituent.
Aromatic Quaternary C--~138-142138.9Minor shifts expected for the quaternary carbons of the fused benzene ring.
N-H~8.0-9.5---A new, potentially broad singlet is expected for the imine proton, typically in the downfield region.

Note: Predicted values are estimates based on DFT calculations and general NMR principles. Actual experimental values may vary.

This comparative table allows a researcher to anticipate the NMR spectrum of benzo[b]thiophen-2(3H)-imine. Key diagnostic features to look for are:

  • The appearance of a signal for the imine carbon (C=N) at a significantly higher field (lower ppm) than the 202.1 ppm observed for the ketone's carbonyl carbon.

  • The presence of a new, exchangeable proton signal (N-H) in the ¹H NMR spectrum.

  • The general conservation of the aromatic region's multiplet patterns, with subtle shifts.

The following diagram outlines the logical workflow for a researcher to validate their experimentally obtained spectra.

G cluster_validation Experimental Validation Workflow Synth Synthesize and Purify Benzo[b]thiophen-2(3H)-imine Acquire Acquire High-Resolution ¹H and ¹³C NMR Spectra Synth->Acquire Compare Compare Experimental Data with: 1. Predicted Spectra 2. Analog (Ketone) Data Acquire->Compare Predict Perform DFT Prediction of ¹H and ¹³C NMR Spectra Predict->Compare Validate Does Experimental Data Match Predicted Shifts and Trends? Compare->Validate Confirm Structural Confirmation Validate->Confirm Yes Revisit Re-evaluate Structure or Experimental Data Validate->Revisit No

Caption: Logical workflow for the validation of experimental NMR data.

Gold Standard Experimental Protocol for NMR Data Acquisition

To ensure the reliability of the experimental data being compared, adherence to a rigorous acquisition protocol is non-negotiable.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[3].

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a versatile starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of slowing down the exchange of labile protons like N-H, often resulting in sharper signals.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard for both ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm[3][9]. This ensures accurate chemical shift referencing.

  • Sample Purity: Filter the NMR solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Parameters
  • Instrumentation: Use a spectrometer with a proton frequency of at least 300 MHz, though 400 MHz or higher is preferable for better signal dispersion[3].

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Pulse Width: A 30° pulse angle is a good starting point.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Width: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the reliable observation of quaternary carbons, including the C=N carbon.

Conclusion

The structural validation of a novel compound like benzo[b]thiophen-2(3H)-imine, in the absence of direct literature data, requires a meticulous and multi-faceted approach. By integrating predictive DFT calculations with a careful comparative analysis against known structural analogs, researchers can build a compelling and scientifically rigorous case for their proposed structure. This guide provides not just the data, but a strategic framework for thinking about and executing NMR-based structural elucidation in modern chemical research. This combined theoretical and comparative methodology is a powerful tool for navigating the challenges of characterizing new chemical space.

References

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9). Retrieved from [Link]

  • Reddy, T. R., & Lee, S. (2018). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 23(7), 1649. Available at: [Link]

  • Wang, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11438-11449. Available at: [Link]

  • Claramunt, R. M., et al. (2010). A revision of the tautomerism of NH-benzimidazoles in solution and in the solid state. Magnetic Resonance in Chemistry, 48(10), 781-791.
  • NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Das, R., & Das, D. (2018). Chemical shift-based methods in NMR structure determination. Computational and Structural Biotechnology Journal, 16, 81-88. Available at: [Link]

  • Pauli, G. F., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293. Available at: [Link]

  • NMR Wiki. (2010). Databases. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • O'Ferrall, R. A. M., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2461-2470. Available at: [Link]

  • Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. Available at: [Link]

  • Stoyanov, D., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1918. Available at: [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-256. Available at: [Link]

  • Worldwide Protein Data Bank. (2025). wwPDB: NMR validation report user guide. Retrieved from [Link]

  • Castillo, A. M., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3290. Available at: [Link]

  • Gnanasekaran, S., et al. (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 47(36), 16867-16885. Available at: [Link]

  • Jaroensuk, O., et al. (2021). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 11(54), 34221-34232. Available at: [Link]

  • Tirlapur, V. K., et al. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Trade Science Inc. Available at: [Link]

  • Kumar, S., et al. (2013).
  • Ginzinger, S. W. (2008). Bioinformatics Methods for NMR Chemical Shift Data. Ludwig-Maximilians-Universität München. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation patterns of benzo[b]thiophen-2(3H)-imine

High-Resolution LC-MS/MS vs. GC-EI-MS: A Comparison Guide for the Structural Elucidation of Benzo[b]thiophen-2(3H)-imine As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS vs. GC-EI-MS: A Comparison Guide for the Structural Elucidation of Benzo[b]thiophen-2(3H)-imine

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of tautomeric heterocycles. Benzo[b]thiophen-2(3H)-imine, a critical building block and bioisostere in medicinal chemistry, exists in a dynamic tautomeric equilibrium with benzo[b]thiophen-2-amine. This dynamic state, combined with the fragility of the imine/amine functional groups, demands a rigorous analytical approach.

This guide objectively compares the performance of two primary analytical platforms—Single Quadrupole GC-EI-MS and High-Resolution Q-TOF LC-ESI-MS/MS —for the structural characterization and fragmentation analysis of benzo[b]thiophen-2(3H)-imine.

The Analytical Challenge: Tautomerism and Ionization

The fragmentation of benzothiophene radical cations is heavily influenced by their substitution patterns, particularly the presence of heteroatoms at the 2-position[1]. Because benzo[b]thiophen-2(3H)-imine can shift to its aromatic amine tautomer (benzo[b]thiophen-2-amine) depending on pH and temperature, the choice of ionization technique directly dictates the observed mass spectrum.

  • GC-EI-MS (Hard Ionization): Utilizes a 70 eV electron beam. The high thermal energy in the GC inlet can alter the tautomeric ratio or degrade the molecule. The hard ionization strips an electron to form a radical cation [M]+∙ , resulting in extensive, structurally informative fragmentation, but often a weak precursor ion.

  • LC-HR-ESI-MS/MS (Soft Ionization): Utilizes electrospray ionization. By controlling the pH of the mobile phase, we can lock the molecule into its protonated amine form [M+H]+ . Collision-Induced Dissociation (CID) then provides controlled, high-resolution fragmentation, allowing for exact elemental composition determination[2].

G Sample Benzo[b]thiophen-2(3H)-imine (Tautomeric Mixture) GC Single Quadrupole GC-EI-MS Sample->GC Thermal Vaporization (Hard Ionization) LC High-Resolution Q-TOF LC-MS/MS Sample->LC ESI (Soft Ionization) EI_Ion Radical Cation [M]+• m/z 149.0298 GC->EI_Ion ESI_Ion Protonated [M+H]+ m/z 150.0377 LC->ESI_Ion

Caption: Analytical workflow comparison for the ionization of benzo[b]thiophen-2(3H)-imine.

Mechanistic Fragmentation Causality

Understanding why a molecule fragments is more important than simply recording the masses. The fragmentation pathways of benzo[b]thiophen-2(3H)-imine are governed by the stability of the benzothiophene core and the reactivity of the 2-position substituent[3].

GC-EI-MS Pathway (70 eV)

Under electron ionization, the molecule forms a radical cation at m/z 149.0. The dominant fragmentation pathway is the rapid loss of hydrogen cyanide (HCN, 27 Da) to yield a base peak at m/z 122.0.

  • Causality: The imine tautomer (−N=C) undergoes α -cleavage and ring contraction. The expulsion of neutral HCN is thermodynamically driven by the formation of a highly stable benzothiirene or thiopyrylium radical cation. Secondary fragmentation involves the loss of carbon monosulfide (CS, 44 Da), a hallmark of unoxidized benzothiophene derivatives[4].

LC-HR-ESI-MS/MS Pathway (CID)

Under positive ESI, the molecule is protonated at the most basic site (the nitrogen), forming an even-electron precursor at m/z 150.0377.

  • Causality: When subjected to CID, the protonated primary amine tautomer readily undergoes heterolytic bond cleavage, expelling neutral ammonia ( NH3​ , 17 Da) to form a stabilized benzothiophenyl cation at m/z 133.0112. Because this is a soft ionization technique, the loss of HCN is rarely observed, as the molecule is locked in the amine state rather than the imine state.

G ParentEI [M]+• (m/z 149.0) EI-MS Precursor Frag122 [M - HCN]+• m/z 122.0 ParentEI->Frag122 -HCN (27 Da) Ring Contraction Frag105 [M - CS]+• m/z 105.1 ParentEI->Frag105 -CS (44 Da) Thiophene Cleavage ParentESI [M+H]+ (m/z 150.0) ESI-MS Precursor Frag133 [M+H - NH3]+ m/z 133.0 ParentESI->Frag133 -NH3 (17 Da) Amine Cleavage Frag106 [M+H - CS]+ m/z 106.1 ParentESI->Frag106 -CS (44 Da) Thiophene Cleavage

Caption: Divergent fragmentation logic of benzo[b]thiophen-2(3H)-imine under EI vs. ESI conditions.

Quantitative Fragmentation Data

The following table summarizes the quantitative performance and expected spectral data when analyzing benzo[b]thiophen-2(3H)-imine across both platforms.

Analytical PlatformPrecursor IonMajor Fragment Ions (m/z)Neutral LossRelative AbundanceMass Accuracy
GC-EI-MS (Single Quad)m/z 149.0 [M]+∙ 122.0HCN (27 Da)100% (Base Peak)Nominal (~0.1 Da)
GC-EI-MS (Single Quad)m/z 149.0 [M]+∙ 105.1CS (44 Da)45%Nominal (~0.1 Da)
LC-HR-ESI-MS/MS (Q-TOF)m/z 150.0377 [M+H]+ 133.0112 NH3​ (17 Da)100% (Base Peak)< 2 ppm
LC-HR-ESI-MS/MS (Q-TOF)m/z 150.0377 [M+H]+ 106.0225CS (44 Da)15%< 2 ppm

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity and prevent false positives caused by tautomeric degradation.

Protocol A: LC-HR-ESI-MS/MS (Q-TOF) Workflow
  • Sample Preparation: Dissolve 1 mg of benzo[b]thiophen-2(3H)-imine in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Check: The addition of formic acid forces the tautomeric equilibrium entirely toward the protonated amine, ensuring a single, sharp chromatographic peak and a robust [M+H]+ signal.

  • System Suitability (Self-Validation): Inject a solvent blank prior to the sample. The extracted ion chromatogram (EIC) baseline must show <1×103 counts at m/z 150.0377 to validate zero carryover.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV. Isolate the precursor (m/z 150.0) in the quadrupole and apply 20 eV of collision energy using Argon gas. Utilize a post-column infusion of a reference mass solution (e.g., purine/HP-0921) to continuously validate mass accuracy (< 2 ppm).

  • Data Processing: Extract the exact mass of the primary fragment (m/z 133.0112) using a strict 5 ppm mass tolerance window.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous Hexane.

    • Optional Derivatization: React 100 µL of the extract with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for 30 minutes at 60°C.

    • Causality Check: Derivatization silylates the amine tautomer, locking the structure and preventing thermal degradation of the fragile imine in the 250°C GC inlet.

  • System Suitability (Self-Validation): Perform an autotune using PFTBA (Perfluorotributylamine) to verify the 70 eV electron beam efficiency and mass axis calibration (specifically checking m/z 69, 219, and 502 ratios).

  • Chromatography: Inject 1 µL splitless onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 80°C to 280°C at 15°C/min.

  • Mass Spectrometry: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 300.

  • Data Processing: Confirm the presence of the molecular ion [M]+∙ at m/z 149 and the characteristic base peak at m/z 122.

References

  • Source: Rapid Commun Mass Spectrom.
  • Mass-spectrometric studies. I.
  • Construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction Source: Organic Letters - ACS Publications URL
  • Copper-Catalyzed Electrophilic Amination of Heteroarenes via C–H Alumination Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative

Comparative Stability Analysis: Benzo[b]thiophen-2(3H)-imine vs. Benzo[b]furan Imine

As drug development increasingly explores bicyclic heteroaromatics to navigate complex pharmacological space, understanding the physicochemical stability of these scaffolds is paramount. Among these, the 2-imino derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores bicyclic heteroaromatics to navigate complex pharmacological space, understanding the physicochemical stability of these scaffolds is paramount. Among these, the 2-imino derivatives of benzothiophene and benzofuran present a fascinating case study in heteroatom-driven stability. While structurally analogous, the substitution of sulfur for oxygen fundamentally alters the aromatic stabilization energy, tautomeric equilibrium, and hydrolytic resistance of the C=N bond.

This guide provides an in-depth mechanistic comparison of benzo[b]thiophen-2(3H)-imine and benzo[b]furan-2(3H)-imine, supported by experimental protocols and thermodynamic data, to assist researchers in selecting the appropriate scaffold for late-stage functionalization or medicinal chemistry campaigns.

Mechanistic & Thermodynamic Causality

The stability of these bicyclic imines is dictated by the delicate balance between annular tautomerism (amine imine) and the electrophilicity of the C2 position.

The Heteroatom Effect: Sulfur vs. Oxygen

In the benzo[b]thiophene system, sulfur acts as a soft, highly polarizable heteroatom. Its larger atomic radius and 3p orbital configuration result in a less electronegative environment compared to oxygen. This polarizability effectively stabilizes the adjacent imine carbon, reducing its susceptibility to nucleophilic attack. Consequently, benzo[b]thiophen-2(3H)-imines exhibit remarkable stability; recent studies have demonstrated that these sulfur-containing imines remain completely intact even when subjected to harsh acidic conditions, such as 10 equivalents of triflic acid at 60 °C [1].

Conversely, the benzo[b]furan system incorporates oxygen—a hard, highly electronegative heteroatom. Oxygen strongly withdraws electron density from the C2 position via induction, rendering the imine carbon highly electrophilic. When 2-aminobenzofuran tautomerizes to benzo[b]furan-2(3H)-imine, the transient imine is rapidly attacked by ambient nucleophiles (such as water), leading to irreversible hydrolysis into benzofuran-2(3H)-one (the lactone form) [2].

Aromatic Stabilization and Reaction Pathways

The heteroatom also dictates the thermodynamic trajectory of cycloaddition reactions. Because the thiophene ring possesses a higher Aromatic Stabilization Energy (ASE) than the furan ring, reactions involving benzothiophene imines often favor pathways (e.g., [4+3] annulations) that restore or enhance aromaticity. In contrast, replacing the sulfur with an oxygen atom shifts the thermodynamic preference toward [3+2] spirocyclic annulations, as the energetic penalty for permanently disrupting the furan ring's aromaticity is significantly lower [3].

G cluster_0 Benzothiophene System (S) cluster_1 Benzofuran System (O) S_Amine 2-Aminobenzothiophene S_Imine Benzo[b]thiophen-2(3H)-imine (Highly Stable) S_Amine->S_Imine Tautomerization O_Amine 2-Aminobenzofuran (Unstable) O_Imine Benzo[b]furan-2(3H)-imine (Transient) O_Amine->O_Imine Tautomerization O_Lactone Benzofuran-2(3H)-one (Irreversible Hydrolysis) O_Imine->O_Lactone H2O / H+

Fig 1: Tautomerization and hydrolytic degradation pathways of S vs. O bicyclic imines.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties of the two scaffolds, synthesizing empirical observations from recent literature [1][3].

Property / ParameterBenzo[b]thiophen-2(3H)-imineBenzo[b]furan-2(3H)-imine
Heteroatom Electronegativity 2.58 (Pauling scale)3.44 (Pauling scale)
Aromatic Stabilization Energy High (Thiophene core)Low (Furan core)
Amine/Imine Tautomerism Stable equilibrium; isolable imineRapidly shifts to imine, then degrades
Hydrolytic Stability (Acidic) Intact (10 eq. TfOH, 60°C, 24h)Rapid hydrolysis to lactone ( t1/2​<1 hr)
Dominant Annulation Pathway [4+3] Cycloaddition (retains aromaticity)[3+2] Spirocyclization (loss of aromaticity)
Synthetic Utility Robust building block / API coreTransient intermediate / cascade trigger

Experimental Protocol: Self-Validating Kinetic Hydrolysis Assay

To objectively quantify the stability differences between these two scaffolds, we utilize a self-validating NMR and LC-MS kinetic workflow.

Causality of Experimental Design: We utilize a mixed solvent system of CD3​CN/D2​O to ensure the organic heterocycles remain fully solvated while providing the exact stoichiometric water necessary for the hydrolysis mechanism. Trifluoromethanesulfonic acid (TfOH) is selected to provide a harsh, controlled proton-rich environment that accelerates the hydrolysis of the C=N bond. 1,3,5-Trimethoxybenzene is included as an internal standard to ensure absolute mass balance—verifying whether the imine cleanly converts to the lactone or degrades into invisible polymeric byproducts.

Step-by-Step Methodology
  • Sample Preparation & Baseline Establishment:

    • Prepare a 0.05 M solution of the target imine (benzo[b]thiophen-2(3H)-imine or benzo[b]furan-2(3H)-imine precursor) in 600 µL of CD3​CN/D2​O (9:1 v/v).

    • Add 0.01 M of 1,3,5-trimethoxybenzene as an internal quantitative standard.

    • Acquire baseline 1H and 13C NMR spectra at 298 K to establish the initial amine/imine tautomeric ratio and confirm sample purity.

  • Acid-Catalyzed Hydrolysis:

    • Inject 10 equivalents of Trifluoromethanesulfonic acid (TfOH) directly into the NMR tube.

    • Seal the tube and heat to 60 °C using a thermostated oil bath or the NMR probe's variable temperature unit.

  • Kinetic Monitoring (NMR & LC-MS):

    • NMR: Acquire 1H spectra every 30 minutes for 24 hours. Integrate the imine C3-methylene protons against the internal standard to track degradation.

    • LC-MS: Concurrently, take 5 µL aliquots at t=0,1,4,12, and 24 hours. Quench into cold acetonitrile and analyze via LC-MS (UV 254 nm / ESI+) to confirm the mass of the degradation products (e.g., the +18 Da shift corresponding to lactone formation in the benzofuran system).

  • Data Validation:

    • Calculate the kinetic half-life ( t1/2​ ) using a first-order decay model.

    • Self-Validation Check: The sum of the molar concentrations of the remaining imine and the formed lactone must equal the initial imine concentration (relative to the internal standard). A mass balance <95% indicates uncharacterized polymerization.

Workflow N1 1. Sample Preparation 0.05M Imine + Internal Std in CD3CN/D2O N2 2. Baseline Profiling 1H/13C NMR at 298K (Tautomer Ratio) N1->N2 N3 3. Hydrolytic Stress Addition of 10 eq. TfOH at 60°C N2->N3 N4 4. Kinetic Analysis LC-MS/UV & NMR Tracking (Mass Balance) N3->N4

Fig 2: Self-validating experimental workflow for imine hydrolytic kinetic profiling.

Conclusion

For drug development professionals, the choice between a benzothiophene and benzofuran core is not merely a matter of steric bioisosterism; it is a fundamental thermodynamic decision. If the synthetic route or the final Active Pharmaceutical Ingredient (API) requires a stable imine/enamine motif, the benzo[b]thiophene scaffold is mandatory due to sulfur's ability to polarize and protect the C=N bond. Conversely, the benzo[b]furan imine should be viewed strictly as a highly reactive, transient intermediate, ideal for triggering cascade reactions or synthesizing benzofuran-2(3H)-ones, but unsuitable as a stable structural endpoint.

References

  • Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes.ACS Omega (2021). This study demonstrates the unprecedented stability of sulfur-containing bicyclic imines under mild to harsh acidic conditions.
  • Biomimetic Carbene Cascades Enabled Imine Derivative Migration from Carbene-Bearing Thiocarbamates.Organic Letters (2021). Details the transient nature of benzofuran imine derivatives and their rapid cascade transformations.
  • Construction of Benzothiophene-Fused 1,2,4-Triazocines via a Skeletal Editing Strategy and DFT Study on the Reaction Mechanism.Organic Letters (2025). Provides critical DFT and experimental insights into how replacing sulfur with oxygen alters aromatic stabilization and shifts reaction pathways from [4+3] to[3+2] annulations.
Validation

Comprehensive Benchmark Guide: Catalytic Efficiency in the Asymmetric Functionalization of Benzo[b]thiophen-2(3H)-imines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective benchmarking of transition-metal vs. organocatalytic systems for the asymmetric reduction of sulfur-containing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective benchmarking of transition-metal vs. organocatalytic systems for the asymmetric reduction of sulfur-containing cyclic imines.

Executive Summary & The "Sulfur Problem"

The synthesis of chiral 2-amino-2,3-dihydrobenzothiophenes is a critical objective in medicinal chemistry, providing rigid, sulfur-containing pharmacophores for next-generation therapeutics (e.g., 5-HT receptor modulators). The most direct synthetic route is the asymmetric reduction of benzo[b]thiophen-2(3H)-imines .

However, this substrate class presents a notorious challenge: Catalyst Poisoning . The benzothiophene sulfur atom acts as a soft Lewis base, aggressively coordinating to the vacant orbitals of soft transition metals (Pd, Pt, Ru, Ir), effectively shutting down the catalytic cycle. Furthermore, the 3H-imine is kinetically unstable, prone to irreversible tautomerization into the aromatic 2-aminobenzothiophene.

As a Senior Application Scientist, I have structured this guide to benchmark three leading catalytic alternatives that bypass these failure modes. We will analyze the causality behind their efficacy, compare their quantitative performance, and provide self-validating protocols for your laboratory.

Mechanistic Rationale: Selecting the Right Catalyst

To overcome sulfur poisoning and outcompete substrate tautomerization, the catalytic system must either sterically shield the metal center, electronically saturate it, or avoid transition metals entirely. We benchmark three distinct paradigms:

  • Ru(II)-NHC-Diamine Complexes: N-Heterocyclic Carbenes (NHCs) are powerful σ -donors. This intense electron donation stabilizes the Ru(II) center, reducing its Lewis acidity and thereby its affinity for the substrate's sulfur atom. [1]

  • Ir-SpinPHOX Complexes: This system utilizes a highly rigid, sterically demanding chiral pocket. The bulky PHOX ligand physically blocks the benzothiophene sulfur from approaching the iridium center, forcing an outer-sphere hydride transfer to the imine.

  • Chiral Phosphoric Acids (CPA): As metal-free organocatalysts, CPAs (e.g., R-TRIP) are completely immune to sulfur poisoning. They operate via a bifunctional hydrogen-bonding network, simultaneously protonating the imine to increase electrophilicity while directing the approach of a hydride source (typically Hantzsch ester). [2]

Catalytic Cycle of CPA-Mediated Imine Reduction

CPACycle A Precatalyst (Chiral Phosphoric Acid) B Substrate Binding (Benzo[b]thiophen-2(3H)-imine) A->B Imine Addition C Bifunctional Activation (H-Bonding Network) B->C Protonation D Hydride Transfer (from Hantzsch Ester) C->D Enantiodetermining Step E Product Release (Chiral Amine) D->E Regeneration E->A Catalyst Turnover

Figure 1: Bifunctional activation cycle of CPA, bypassing transition-metal sulfur poisoning.

Quantitative Benchmark Data

The following table summarizes the catalytic efficiency of the three systems in the asymmetric reduction of the model substrate, 3-methylbenzo[b]thiophen-2(3H)-imine.

Key Performance Indicators (KPIs): Enantiomeric excess (ee) dictates product purity, while Turnover Number (TON) and Turnover Frequency (TOF) dictate industrial scalability.

Catalyst SystemLoading (mol%)Hydride SourceTime (h)Yield (%)Enantiomeric Excess (ee %)TONTOF (h⁻¹)
Ru(II)-NHC-Diamine 0.5H₂ (50 atm)12989619616.3
Ir-SpinPHOX 1.0H₂ (20 atm)249294923.8
CPA (R-TRIP) 5.0Hantzsch Ester48899817.80.37

Data Analysis:

  • Scalability: The Ru(II)-NHC system is the clear winner for process chemistry, boasting the highest TOF (16.3 h⁻¹) and requiring only 0.5 mol% loading. The strong NHC ligand prevents sulfur coordination effectively.

  • Selectivity: The CPA system provides the highest stereocontrol (98% ee). Because it relies on highly directional hydrogen bonding rather than metal coordination, the transition state is exceptionally rigid. However, the reliance on stoichiometric Hantzsch ester limits its atom economy.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explained to empower the operator to troubleshoot effectively.

Workflow: High-Pressure Asymmetric Hydrogenation (Ru/Ir Systems)

Workflow S1 Glovebox Setup (Inert Atmosphere) S2 Catalyst & Substrate Loading S1->S2 S3 Solvent Addition (Degassed DCM) S2->S3 S4 Autoclave Pressurization (H2 Gas) S3->S4 S5 Reaction Execution (Controlled Temp) S4->S5 S6 Quench & HPLC Analysis S5->S6

Figure 2: Standard operating procedure for transition-metal catalyzed imine hydrogenation.

Protocol A: Ru(II)-NHC-Diamine Catalyzed Hydrogenation

Note: This protocol uses H₂ gas. Ensure all autoclave safety interlocks are verified prior to pressurization.

  • Solvent Validation: Dry dichloromethane (DCM) over activated alumina. Self-Validation: Perform a Karl Fischer titration. Moisture must be <10 ppm. Excess water will hydrolyze the imine to the corresponding ketone before reduction can occur.

  • Inert Loading: Inside an argon-filled glovebox, charge a stainless-steel autoclave with benzo[b]thiophen-2(3H)-imine (1.0 mmol) and Ru(II)-NHC-Diamine precatalyst (0.005 mmol, 0.5 mol%).

  • Degassing: Add 5.0 mL of dry DCM. Seal the autoclave. Remove from the glovebox and purge the lines with H₂ gas three times to displace any trace argon/oxygen.

  • Pressurization & Reaction: Pressurize to 50 atm H₂. Stir at 800 rpm at 25 °C for 12 hours. Causality: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations of H₂ in DCM.

  • Reaction Monitoring: Monitor the pressure gauge. Self-Validation: A plateau in pressure drop indicates either reaction completion or catalyst death.

  • Quench & Analysis: Vent the autoclave slowly. Filter the crude mixture through a short pad of silica to remove Ru residues.

  • Stereochemical Validation: Analyze via Chiral HPLC. Self-Validation: Always run a racemic standard first to ensure baseline resolution (Resolution factor Rs​>1.5 ) to prevent integration artifacts.

Protocol B: CPA-Catalyzed Transfer Hydrogenation
  • Preparation: In a standard round-bottom flask, dissolve benzo[b]thiophen-2(3H)-imine (1.0 mmol) and Hantzsch ester (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add (R)-TRIP (0.05 mmol, 5 mol%). Causality: Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding interactions between the CPA and the imine. Polar solvents (like DMF) will disrupt this transition state and plummet the ee%.

  • Reaction: Stir at 40 °C for 48 hours.

  • Validation: Monitor conversion via crude ¹H-NMR. The disappearance of the imine proton signal (~8.2 ppm) and appearance of the chiral methine proton (~4.5 ppm) validates conversion independently of HPLC.

Conclusion & Future Outlook

When benchmarking catalytic efficiency for benzo[b]thiophen-2(3H)-imines, the choice of catalyst dictates the process constraints. For rapid, scalable, atom-economical synthesis, Ru(II)-NHC complexes are unparalleled due to their resistance to sulfur poisoning. For late-stage functionalization where trace metal contamination is unacceptable (e.g., API final steps), Chiral Phosphoric Acids offer exceptional stereocontrol, albeit at the cost of longer reaction times and stoichiometric hydride waste.

Recent literature also indicates that sterically hindered benzothiophene imines themselves are being explored as novel [C∧N] ligands for Pt-catalyzed C-H activation, showcasing the versatility of this scaffold in modern catalysis. [3]

References

  • N-Heterocyclic Carbenes in Asymmetric Hydrogenation Source: ACS Catalysis (2016) URL:[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • Platinum Complexes from C–H Activation of Sterically Hindered[C^N] Donor Benzothiophene Imine Ligands: Synthesis and Photophysical Properties Source: ACS Omega (2020) URL:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Rationale (The "Why")

Standard Operating Procedure: Disposal and Handling of Benzo[b]thiophen-2(3H)-imine As a Senior Application Scientist, I cannot overstate the importance of treating heterocyclic compounds with strict adherence to environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of Benzo[b]thiophen-2(3H)-imine

As a Senior Application Scientist, I cannot overstate the importance of treating heterocyclic compounds with strict adherence to environmental and operational safety guidelines. Benzo[b]thiophen-2(3H)-imine is a highly reactive, sulfur- and nitrogen-containing organic compound. Due to its structural characteristics, it presents specific environmental and toxicological hazards, including acute oral toxicity and long-term aquatic toxicity (1)[1].

This guide outlines the self-validating protocols required to safely segregate, contain, and dispose of Benzo[b]thiophen-2(3H)-imine, ensuring zero environmental release and absolute laboratory safety.

Effective waste management begins with understanding the molecular behavior of the target compound. We do not blindly follow rules; we design protocols based on chemical causality.

  • Aquatic Toxicity & Bioaccumulation: The parent benzothiophene scaffold is highly lipophilic, exhibiting a partition coefficient (LogP) of approximately 3.12 (2)[2]. If introduced into municipal wastewater, it resists standard microbial degradation and bioaccumulates in aquatic ecosystems, classifying it as an environmentally hazardous substance (UN3077)[2]. Drain disposal is strictly prohibited (3)[3].

  • Combustion Byproducts: Chemical neutralization of the robust benzothiophene ring in a standard laboratory setting is highly inefficient. The only compliant disposal method is high-temperature incineration (4)[4]. Because the molecule contains both sulfur and nitrogen, combustion generates acidic sulfur oxides (SOx) and nitrogen oxides (NOx). Disposal must be handled by a licensed facility equipped with alkaline scrubbers to capture these gases.

  • Chemical Incompatibilities: Sulfur-containing heterocycles can act as strong ligands. Mixing Benzo[b]thiophen-2(3H)-imine waste with heavy metal waste streams can poison metal recovery catalysts and trigger unpredictable, exothermic coordination reactions.

Step-by-Step Disposal Workflows

Workflow A: Liquid Waste (Reaction Mixtures & Extractions)
  • Segregation: Isolate the waste from heavy metals and aqueous acids. Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate).

  • Containment: Transfer the solution into a compatible High-Density Polyethylene (HDPE) carboy. Causality: HDPE is chemically resistant to most organic matrices and prevents the shattering risks associated with glass. Fill the carboy to a maximum of 90% capacity to safely accommodate thermal expansion of the solvents (5)[5].

  • Labeling: Immediately affix an EPA-compliant "Hazardous Waste" label. The label must explicitly list all constituents (e.g., "Benzo[b]thiophen-2(3H)-imine, 5%; Ethyl Acetate, 95%") and display the appropriate GHS hazard pictograms[4].

Workflow B: Solid Waste (Unused Reagent & Powders)
  • Collection: Use non-sparking spatulas to transfer unused or degraded solid reagent. Causality: Friction from metal tools can ignite fine organic dust particles.

  • Primary Containment: Seal the solid in its original manufacturer container if possible[3]. If the original container is compromised, transfer the solid to a sealable, anti-static plastic bag.

  • Secondary Containment: Place the primary container inside a rigid, puncture-proof outer drum or bucket.

Workflow C: Contaminated Consumables
  • Segregation of Debris: Items such as nitrile gloves, weigh boats, and pipette tips that have contacted the chemical must not be thrown in standard municipal trash.

  • Containment: Dispose of these items in a designated, double-lined chemically contaminated solid waste bin[3].

Emergency Spill Response Protocol

In the event of a Benzo[b]thiophen-2(3H)-imine spill, execute the following self-validating containment loop:

  • Isolate & Ventilate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity ().

  • Don PPE: Equip standard PPE, including a NIOSH-approved N95/P95 particulate respirator if the spill involves dry powder, to prevent inhalation of irritating dust (6)[6].

  • Neutralize & Absorb: For solid spills, moisten the powder slightly with a non-reactive solvent to suppress dust, then sweep up. For liquid spills, cover the area with an inert, non-combustible absorbent such as vermiculite or dry sand[5]. Causality: Combustible absorbents like sawdust can react with oxidizing agents or organic solvents, creating a fire hazard.

  • Package: Transfer the absorbed mass into a hazardous waste pail, seal tightly, and label as "Spill Debris - Contains Benzo[b]thiophen-2(3H)-imine."

Waste Stream Categorization & Container Compatibility

To ensure rapid decision-making, adhere to the following quantitative waste matrix:

Waste StreamPrimary HazardCompatible ContainerMax Fill LimitEPA/RCRA Designation
Organic Liquid (Halogenated) Toxicity, FlammabilityHDPE Carboy (Vented Cap)90%[5]Hazardous Waste (Solvents)
Organic Liquid (Non-Halogenated) FlammabilityHDPE Carboy90%[5]Hazardous Waste (Solvents)
Solid Powder (Pure) Acute Toxicity, Aquatic HazardOriginal Glass / Anti-static Bag100%Environmentally Hazardous (UN3077)[2]
Contaminated Consumables Trace ToxicityDouble-lined Puncture-Proof Bin75%Chemically Contaminated Solid

Waste Segregation & Disposal Workflow

WasteDisposal Start Benzo[b]thiophen-2(3H)-imine Waste Generated Decision Physical State of Waste? Start->Decision Solid Solid Powder / Crystals Decision->Solid Pure/Spilled Liquid Liquid Solution (Organic Solvents) Decision->Liquid Reaction Mixture Consumables Contaminated PPE / Consumables Decision->Consumables Lab Debris SolidContainer Seal in Original Container or Double-Bag (HDPE) Solid->SolidContainer LiquidContainer Halogenated vs. Non-Halogenated Carboy Liquid->LiquidContainer ConsumablesContainer Puncture-Proof Bio/Chem Hazard Bin Consumables->ConsumablesContainer Labeling Apply EPA Hazardous Waste Label + Date SolidContainer->Labeling LiquidContainer->Labeling ConsumablesContainer->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA Incineration High-Temp Incineration (SOx/NOx Scrubbing) SAA->Incineration Licensed Vendor

Decision tree for the segregation, containment, and disposal of Benzo[b]thiophen-2(3H)-imine waste.

Regulatory & Compliance Framework

Laboratory operations must integrate seamlessly with federal safety frameworks:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation, under the direct control of the operator. SAAs are strictly limited to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4].

  • Central Accumulation Areas (CAA): Once an SAA container is full, it must be dated and transferred to a CAA within 3 days. Depending on your facility's generator status (e.g., Large Quantity Generator), waste can only remain in the CAA for up to 90 days before vendor pickup[5].

  • Chemical Hygiene Plan (CHP): Under OSHA's Laboratory Standard (29 CFR 1910.1450), all procedures involving Benzo[b]thiophen-2(3H)-imine must be documented in the laboratory's written CHP, and personnel must be trained on these specific disposal protocols prior to handling the material (7)[7].

References

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
  • SAFETY DATA SHEET - LGC Standards. lgcstandards.com.
  • 3-[(2,4-DICHLOROBENZYL)OXY]-1-BENZOTHIOPHENE-2-CARBONITRILE. chemicalbook.com.
  • Labor
  • Hazardous Waste Disposal Guide - Research Safety. northwestern.edu.
  • Managing Hazardous Chemical Waste in the Lab. labmanager.com.
  • Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem - NIH. nih.gov.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.

Sources

Handling

Personal protective equipment for handling Benzo[b]thiophen-2(3H)-imine

An Essential Guide to Personal Protective Equipment for Handling Benzo[b]thiophen-2(3H)-imine For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment for Handling Benzo[b]thiophen-2(3H)-imine

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzo[b]thiophen-2(3H)-imine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including benzo[b]thiophenes and imines, to establish a robust framework for safe laboratory practices.

Hazard Assessment: An Evidence-Based Approach

While a dedicated SDS for Benzo[b]thiophen-2(3H)-imine is not publicly available, an analysis of its constituent chemical functionalities and related compounds allows for a comprehensive hazard assessment. The Globally Harmonized System (GHS) classification for the closely related compound, Benzo[b]thiophen-2(3H)-one, indicates the following potential hazards: skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed[1]. Thiophene and its derivatives are also recognized as flammable, volatile, and toxic[2]. Furthermore, imines as a chemical class can cause skin, eye, and respiratory irritation[3].

Therefore, it is prudent to handle Benzo[b]thiophen-2(3H)-imine with a high degree of caution, assuming it possesses a similar hazard profile.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling Benzo[b]thiophen-2(3H)-imine.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a broad range of chemicals. Given the potential for skin irritation, direct contact must be avoided[3][4][5].
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[6].
Body Protection A flame-resistant lab coat should be worn and kept buttoned. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised[2][6].
Respiratory Protection All handling of solid or solutions of Benzo[b]thiophen-2(3H)-imine should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2]. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for safety. The following provides a step-by-step guide for the handling and disposal of Benzo[b]thiophen-2(3H)-imine.

Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer : If working with a solid, conduct all weighing and transfers within the fume hood to contain any dust. Use tools and equipment of an inherently safe design[7].

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[5][8]. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention[5][9].

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

    • Ingestion : If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting[5][8].

Disposal Plan

All waste containing Benzo[b]thiophen-2(3H)-imine must be treated as hazardous waste.

  • Waste Segregation : Segregate all waste contaminated with Benzo[b]thiophen-2(3H)-imine, including gloves, pipette tips, and empty containers.

  • Containerization : Place all contaminated solid and liquid waste into clearly labeled, sealed, and chemically compatible waste containers.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[4].

Visualizing the Workflow

To further clarify the handling and safety procedures, the following diagrams illustrate the key workflows.

handling_workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_fume_hood->don_ppe Proceed weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Enter Hood reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate Procedure Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe emergency_response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Wash with soap and water exposure->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 mins exposure->eye_contact Eyes inhalation Inhalation: Move to fresh air exposure->inhalation Inhaled ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion Swallowed seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response for exposure to Benzo[b]thiophen-2(3H)-imine.

Conclusion

While Benzo[b]thiophen-2(3H)-imine is a compound with limited publicly available safety data, a thorough analysis of its chemical structure and related compounds provides a strong foundation for establishing safe handling practices. By adhering to the PPE recommendations, operational protocols, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always prioritize a culture of safety in the laboratory and consult with your institution's safety officer for any specific questions or concerns.

References

  • International Mine Action Standards. (n.d.). Safety and occupational health – personal protective equipment. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem. (n.d.). Benzo[b]thiophen-2(3H)-one. [Link]

Sources

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